2-Formamido-3-methyl-pentanoic acid
Description
The exact mass of the compound 2-Formamido-3-methyl-pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Formamido-3-methyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formamido-3-methyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-formamido-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONXXIKCTQHZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330922 | |
| Record name | 2-formamido-3-methyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89810-44-6 | |
| Record name | NSC334341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-formamido-3-methyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Formamido-3-methyl-pentanoic acid
An In-Depth Technical Guide to 2-Formamido-3-methyl-pentanoic Acid (N-Formyl-Isoleucine)
Executive Summary
This document provides a comprehensive technical overview of 2-Formamido-3-methyl-pentanoic acid, an N-acyl derivative of the essential amino acid isoleucine. Commonly known as N-formyl-isoleucine, this molecule possesses significant stereochemical complexity due to its two chiral centers, leading to four distinct stereoisomers. This guide delves into its chemical structure, nomenclature, physicochemical properties, and methods of synthesis. Furthermore, it explores the compound's biological significance, particularly in the context of N-formyl peptides as bacterial signaling molecules that modulate the innate immune system, and its relevance in pharmaceutical development as a process-related impurity and reference standard. The methodologies and data presented herein are synthesized from authoritative sources to provide researchers with a reliable and in-depth resource.
Introduction and Nomenclature
2-Formamido-3-methyl-pentanoic acid is the formal IUPAC name for the N-formylated derivative of 2-amino-3-methylpentanoic acid, the amino acid isoleucine.[1] The formyl group (–CHO) is attached to the alpha-amino group of the isoleucine backbone. This modification, while seemingly simple, has profound biological implications. In prokaryotes, protein synthesis is initiated with N-formylmethionine, and the subsequent degradation of bacterial proteins releases N-formyl peptides into the surrounding environment.[2] These peptides act as potent chemoattractants for phagocytic leukocytes in mammals, representing a fundamental mechanism of innate immunity for detecting bacterial infections.[2]
The most commonly encountered stereoisomer is derived from L-isoleucine, leading to the specific nomenclature (2S,3S)-2-formamido-3-methylpentanoic acid .[3]
Key Identifiers:
-
IUPAC Name: (2S,3S)-2-formamido-3-methylpentanoic acid[3]
-
Molecular Weight: 159.185 g/mol [3]
-
CAS Number for (2S,3S) isomer: 89810-44-6[5]
Chemical Structure and Stereoisomerism
The structural complexity of 2-Formamido-3-methyl-pentanoic acid arises from the two chiral centers present in its isoleucine backbone: the alpha-carbon (C2) and the beta-carbon (C3). This gives rise to four possible stereoisomers.[6] The relationship between these isomers is critical for understanding their synthesis, characterization, and biological activity, as enzymatic and receptor systems are highly stereospecific.
The four stereoisomers are derived from the four isomers of isoleucine:
-
N-Formyl-L-isoleucine (2S,3S): Derived from L-isoleucine, the naturally occurring essential amino acid.
-
N-Formyl-D-isoleucine (2R,3R): The enantiomer of the L-form.
-
N-Formyl-L-allo-isoleucine (2S,3R): A diastereomer of the L-form.
-
N-Formyl-D-allo-isoleucine (2R,3S): The enantiomer of the L-allo form and a diastereomer of the L-form.
Caption: Stereochemical relationships between the four isomers of 2-Formamido-3-methyl-pentanoic acid.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of N-formyl-isoleucine are dictated by the presence of a carboxylic acid, a secondary amide, and a branched aliphatic side chain. A summary of its properties is provided below.
Physicochemical Data Table
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₃ | [3][4][5] |
| Molecular Weight | 159.185 g/mol | [3] |
| CAS Number (2S,3S) | 89810-44-6 | [5] |
| Appearance | White to off-white or brown solid/crystal | [7][8] |
| Solubility | Soluble in DMSO (100 mg/mL). Expected solubility in other polar organic solvents like methanol and ethanol. Limited solubility in water. | [7] |
| pKa (Predicted) | ~4.8 (for the carboxylic acid group) | N/A |
Predicted Spectroscopic Features
While specific spectral data is not widely published, the expected characteristics can be predicted based on the structure:
-
¹H NMR:
-
A singlet or doublet for the formyl proton (CHO) around 8.0-8.2 ppm.
-
A doublet of doublets for the α-proton (C2-H) around 4.2-4.5 ppm.
-
A multiplet for the β-proton (C3-H) around 1.8-2.2 ppm.
-
Distinct signals for the diastereotopic protons of the ethyl group's methylene (CH₂) and the two methyl groups.
-
-
IR Spectroscopy:
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
N-H stretch from the amide group (~3300 cm⁻¹).
-
Two distinct C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the amide (Amide I band, ~1650-1680 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
Molecular ion (M⁺) peak at m/z = 159.
-
Characteristic fragmentation patterns including the loss of the formyl group (M-29), the carboxyl group (M-45), and cleavage of the side chain.
-
Synthesis and Purification Protocol
The most direct and common method for synthesizing 2-Formamido-3-methyl-pentanoic acid is the N-formylation of the parent amino acid, isoleucine. The following protocol describes a standard laboratory procedure for the synthesis of the (2S,3S) isomer from L-isoleucine.
Experimental Protocol: N-Formylation of L-Isoleucine
This protocol is based on the well-established method of reacting an amino acid with a mixed anhydride of formic acid and acetic acid.
Objective: To synthesize (2S,3S)-2-formamido-3-methylpentanoic acid.
Materials:
-
L-Isoleucine (C₆H₁₃NO₂)
-
Formic Acid (98-100%)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Deionized Water
-
Diethyl Ether
-
Ice bath
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Preparation of the Formylating Reagent:
-
In a fume hood, carefully add 20 mL of acetic anhydride to a 100 mL round-bottom flask cooled in an ice bath.
-
Slowly add 8 mL of formic acid dropwise to the stirred acetic anhydride.
-
Causality: This exothermic reaction forms formic-acetic anhydride, a potent formylating agent. Cooling is essential to control the reaction rate and prevent overheating.
-
After the addition is complete, warm the mixture to 50-60°C for 2 hours to ensure complete formation of the mixed anhydride. Cool back to room temperature before use.
-
-
N-Formylation Reaction:
-
Dissolve 5.0 g of L-isoleucine in 25 mL of formic acid in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath and slowly add 10 mL of the prepared formylating reagent.
-
Causality: The nucleophilic amino group of isoleucine attacks the electrophilic carbonyl carbon of the formyl group in the mixed anhydride. Formic acid serves as both a solvent and a catalyst.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
-
Work-up and Isolation:
-
Remove the excess formic acid and acetic acid under reduced pressure using a rotary evaporator.
-
Causality: This step is crucial to remove volatile reagents and drive the reaction to completion, leaving the crude product.
-
To the resulting oily residue, add 50 mL of ice-cold deionized water. If the product crystallizes, collect the solid by vacuum filtration. If it remains an oil, proceed to extraction.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-formyl-L-isoleucine.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.
-
Trustworthiness: The purity of the final product should be confirmed by measuring its melting point and analyzing it via NMR spectroscopy to validate the structure and absence of starting material.
-
Caption: A simplified workflow for the synthesis of N-Formyl-L-Isoleucine.
Biological Significance and Applications
The primary interest in 2-Formamido-3-methyl-pentanoic acid and related N-formyl amino acids stems from their role in microbiology and immunology.
-
Bacterial Chemotaxis and Immunology: N-formyl peptides are recognized by a specific class of G-protein coupled receptors called N-formyl peptide receptors (FPRs) on the surface of immune cells.[2] This recognition triggers a signaling cascade that leads to chemotaxis (directed cell movement), phagocytosis, and the production of reactive oxygen species (ROS) to kill invading bacteria. While N-formyl-methionine is the canonical initiating amino acid, other N-formylated amino acids and peptides can also modulate this pathway.
-
Pharmaceutical Reference Standard: In drug development, precise characterization of all components in a drug substance is required. An ester of N-formyl-L-isoleucine is a known impurity of Orlistat, a drug used to treat obesity.[9][10][11] Therefore, pure N-formyl-L-isoleucine and its derivatives are critical for use as reference standards in analytical methods to quantify this impurity in the final drug product.
-
Antimicrobial Drug Development: The enzyme that removes the formyl group from nascent bacterial proteins, peptide deformylase (PDF), is essential for bacterial survival but absent in the cytoplasm of mammalian cells. This makes PDF an attractive target for novel antibiotics.[12] N-formyl-hydroxylamine derivatives have been investigated as potent inhibitors of this enzyme, highlighting the utility of the N-formyl amino acid scaffold in designing new antibacterial agents.[12]
Conclusion
2-Formamido-3-methyl-pentanoic acid is more than a simple amino acid derivative. Its stereochemical diversity, central role in bacteria-immune system interactions, and relevance to pharmaceutical quality control make it a molecule of significant interest. For researchers, a thorough understanding of its structure, properties, and synthesis is crucial for its application in fields ranging from immunology and microbiology to analytical chemistry and drug discovery. This guide provides a foundational framework for professionals working with this versatile compound.
References
-
(2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS. Matrix Fine Chemicals. [Link]
-
N-Formyl-L-isoleucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester. Pharmaffiliates. [Link]
-
(2S,3S)-2-formamido-3-methylpentanoic acid. Quality Control Chemicals Inc.. [Link]
-
Isoleucine orlistat, L-. PubChem, National Center for Biotechnology Information. [Link]
-
(3S)-2-amino-3-methylpentanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
N-formyl-L-isoleucine. PDBe-KB, Protein Data Bank in Europe. [Link]
-
N‐formyl amino acid in selected bioactive molecules, background, and present work. Wiley Online Library. [Link]
-
2-Amino-3-methylpentanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. ScienceDirect. [Link]
-
Synthesis and Biological Evaluation of N-Formyl Hydroxylamine Derivatives as Potent Peptide Deformylase Inhibitors. ResearchGate. [Link]
Sources
- 1. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS [matrix-fine-chemicals.com]
- 4. PDBe Connect Pages [ebi.ac.uk]
- 5. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Formyl-L-leucine | CymitQuimica [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. N-ForMyl-L-isoleucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]Methyl]dodecyl Ester | 1072902-75-0 [chemicalbook.com]
- 11. Isoleucine orlistat, L- | C29H53NO5 | CID 25140641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Biological role of N-formyl isoleucine derivatives in metabolism
Biological Role of N-Formyl Isoleucine Derivatives in Metabolism
Executive Summary This technical guide examines the biological and pharmacological significance of N-formyl isoleucine derivatives. Unlike the canonical N-formylmethionine (fMet), which serves as the universal bacterial start codon, N-formyl isoleucine (fIle) derivatives occupy a specialized niche in immunometabolism and drug development. This guide categorizes these derivatives into two distinct functional classes: bioactive signaling peptides (natural chemotactic agents) and lipstatin analogs (synthetic/biosynthetic lipase inhibitors).
Part 1: Immunometabolism & Signaling (The Natural Role)
In biological systems, N-formyl isoleucine primarily exists as the N-terminal residue of specific bacterial or mitochondrial peptides (e.g., fMIFL). These peptides function as Danger-Associated Molecular Patterns (DAMPs), alerting the host immune system to bacterial invasion or mitochondrial damage.
Mechanism of Action: FPR Activation
N-formyl isoleucine peptides bind to Formyl Peptide Receptors (FPR1 and FPR2), which are G-Protein Coupled Receptors (GPCRs) expressed on neutrophils and macrophages. While fMet is the high-affinity ligand, fIle-containing peptides retain significant agonist activity, triggering a metabolic burst.
-
Receptor Binding: The formyl group interacts with the receptor's binding pocket, while the isoleucine side chain engages hydrophobic residues (e.g., Phe, Leu) within the transmembrane domain.
-
Signal Transduction: Binding induces a conformational change in the G
i subunit, inhibiting adenylate cyclase and activating Phospholipase C (PLC ). -
Metabolic Consequence: This cascade triggers the "Respiratory Burst," a rapid metabolic shift where NADPH oxidase consumes oxygen to produce Superoxide (
), essential for pathogen killing.
Metabolic Clearance: The Deformylase Pathway
To prevent chronic inflammation, these derivatives must be metabolized.
-
Peptide Deformylase (PDF): Removes the formyl group (HCO-).[1]
-
Methionine Aminopeptidase (MAP): Typically cleaves N-terminal Methionine, but specific aminopeptidases degrade the remaining Ile-peptide.
Visualization: FPR Signaling Cascade
Caption: Signal transduction pathway triggered by N-formyl isoleucine peptides leading to neutrophil metabolic burst.
Part 2: Pharmaceutical Metabolism (The Synthetic Role)
In drug development, N-formyl isoleucine appears as a structural analog of Lipstatin (the precursor to Orlistat). Orlistat is chemically N-formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester.[2][3] The Isoleucine derivative (where the leucine side chain is replaced by isoleucine) acts as a potent lipase inhibitor and is monitored as a critical impurity or active analog.
Mechanism: Covalent Lipase Inhibition
These derivatives function by covalently modifying the active site of gastric and pancreatic lipases.[4]
-
Target: The Serine residue in the lipase catalytic triad (Ser-His-Asp).
-
Reaction: The nucleophilic Serine attacks the carbonyl carbon of the derivative's
-lactone ring. -
Outcome: The ring opens, forming a stable ester bond. The enzyme is permanently inactivated (suicide inhibition), preventing the hydrolysis of dietary triglycerides into free fatty acids.
Comparative Efficacy (SAR)
Structure-Activity Relationship (SAR) studies suggest that the branching of the amino acid side chain (Leucine vs. Isoleucine) affects the fit within the lipase's hydrophobic pocket.
| Feature | N-Formyl Leucine (Orlistat) | N-Formyl Isoleucine (Analog) |
| Side Chain | Isobutyl (Gamma-branched) | Sec-butyl (Beta-branched) |
| Steric Hindrance | Lower | Higher (at |
| Lipase Affinity | Optimal ( | Sub-optimal (Variable potency) |
| Metabolic Fate | Hydrolysis of ester/lactone | Similar hydrolysis; excreted in feces |
Part 3: Experimental Protocols
Protocol A: Neutrophil Respiratory Burst Assay (Signaling)
Validates the biological activity of N-formyl isoleucine peptides.
-
Cell Isolation: Isolate human neutrophils from heparinized blood using a density gradient (e.g., Ficoll-Paque). Resuspend in Krebs-Ringer Phosphate Glucose (KRPG) buffer.
-
Priming: Incubate
cells/mL with Cytochalasin B ( ) for 5 min at 37°C. -
Induction: Add N-formyl-Ile-Leu-Phe (fILP) or control fMet-Leu-Phe (fMLP) at graded concentrations (
to M). -
Measurement:
-
Method: Cytochrome C Reduction.
-
Add Cytochrome C (
). -
Monitor absorbance at 550 nm continuously for 10 min.
-
-
Validation: Specificity is confirmed by pre-incubation with the FPR antagonist Cyclosporin H or Boc-FLFLF .
Protocol B: Lipase Inhibition Assay (Metabolic)
Quantifies the potency of N-formyl isoleucine esters against pancreatic lipase.
-
Substrate Preparation: Emulsify p-nitrophenyl palmitate (pNPP) in gum arabic/Triton X-100 buffer.
-
Enzyme Prep: Porcine Pancreatic Lipase (Type II) dissolved in Tris-HCl (pH 8.0).
-
Inhibitor Incubation:
-
Mix Lipase solution with the N-formyl isoleucine derivative (dissolved in DMSO).
-
Incubate for 30 min at 37°C to allow covalent modification.
-
-
Reaction: Add pNPP substrate.
-
Detection: Measure release of p-nitrophenol (yellow color) at 410 nm.
-
Calculation: Calculate % Inhibition relative to DMSO control.
Visualization: Lipase Inhibition Mechanism
Caption: Covalent inactivation of pancreatic lipase by N-formyl isoleucine lactone derivatives.
References
-
PubChem. (2025).[5] Orlistat Structure and Analogues. National Library of Medicine. [Link]
-
Southgate, E. L., et al. (2008). Identification of N-formyl peptides from mitochondrial proteins as ligands for formyl peptide receptors. Journal of Immunology. [Link]
-
Leal, W. S., et al. (2003). Sex Pheromone of the Scarab Beetle Phyllophaga elenans. Journal of Chemical Ecology. [Link]
-
Look, G. C., et al. (1994). The discovery of potent, orally available inhibitors of pancreatic lipase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dahlgren, C., et al. (2016). The Formyl Peptide Receptors in Health and Disease. Molecular Pharmacology. [Link]
Sources
- 1. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orlistat | 96829-58-2 | TCI AMERICA [tcichemicals.com]
- 3. GSRS [precision.fda.gov]
- 4. ORLISTAT [drugs.ncats.io]
- 5. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 2-Formamido-3-methyl-pentanoic acid in organic solvents
Title: Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for N-Formyl-L-Isoleucine (2-Formamido-3-methyl-pentanoic acid)
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 2-Formamido-3-methyl-pentanoic acid (Commonly: N-Formyl-L-isoleucine). Unlike its parent amino acid, L-isoleucine, which exists as a zwitterion with limited organic solubility, the N-formylated derivative exhibits a distinct amphiphilic character. This modification suppresses the zwitterionic dipole, significantly enhancing solubility in polar organic solvents while reducing water solubility at acidic pH.
This document details the physicochemical drivers of this solubility, provides a validated experimental protocol for solubility profiling, and outlines solvent selection strategies for purification and reaction engineering.
Part 1: Physicochemical Characterization & Solubility Logic
To predict and manipulate the solubility of N-Formyl-L-isoleucine, one must understand the structural modifications imposed by the formyl group.
Structural Analysis
-
Core Scaffold: L-Isoleucine (Hydrophobic branched alkyl side chain).
-
Modification: N-Formylation (
group attached to the -amine). -
Electronic Effect: The formyl group is electron-withdrawing, reducing the basicity of the nitrogen. This prevents the formation of the internal salt (zwitterion) that typically makes amino acids insoluble in organic solvents.
-
Result: The molecule behaves as a carboxylic acid with a hydrophobic tail and a polar amide head.
Predicted Solubility Profile (Qualitative)
Based on homologous series data (N-Formyl-Leucine) and functional group analysis, the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts intermolecular H-bonds; excellent solvation of the amide backbone. |
| Polar Protic | Methanol, Ethanol | High | Strong H-bonding interaction with the carboxylic acid and amide carbonyl. |
| Organic Acids | Formic Acid, Acetic Acid | Very High | "Like dissolves like"; solvent participates in H-bond network. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction; solubility decreases significantly with temperature (ideal for crystallization). |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | Soluble at elevated temperatures (reflux); often used for azeotropic drying or hot synthesis. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The polar head group prevents solvation; these act as anti-solvents. |
| Water | Water | pH Dependent | Soluble at pH > 5 (as carboxylate salt); sparingly soluble at pH < 3 (crystallizes out). |
Part 2: Experimental Protocol for Solubility Determination
Since batch-to-batch variations in crystal polymorphs can affect saturation limits, researchers should generate specific data using the Isothermal Gravimetric Method .
Protocol: Saturation Shake-Flask Method
Objective: Determine the mole fraction solubility (
Reagents Required:
-
N-Formyl-L-isoleucine (High Purity >98%)
-
Anhydrous Solvents (HPLC Grade)
-
0.22
m PTFE Syringe Filters
Workflow:
-
Preparation: Add excess solid N-Formyl-L-isoleucine to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Place the vial in a temperature-controlled shaker bath.
-
Standard: Agitate at 200 rpm for 24–48 hours.
-
Validation: Ensure solid phase remains present throughout.
-
-
Sampling: Stop agitation and allow solids to settle for 1 hour at temperature
. -
Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.22
m filter into a pre-weighed weighing boat. -
Drying: Evaporate solvent under vacuum (or nitrogen stream) until constant mass is achieved.
-
Calculation:
Visualization: Solubility Screening Workflow
Figure 1: Standardized workflow for gravimetric solubility determination to ensure saturation equilibrium.
Part 3: Thermodynamic Modeling & Data Processing
For process engineering (e.g., cooling crystallization), experimental data points should be fitted to thermodynamic models.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis of experimental data.
-
Utility: Allows interpolation of solubility at any temperature between measured points, critical for designing cooling curves.
van't Hoff Analysis
To determine the dissolution enthalpy (
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with Temperature). This is typical for N-formyl amino acids in organic solvents. -
Slope: A steeper slope indicates a higher sensitivity to temperature, suggesting the solvent is a good candidate for cooling crystallization.
-
Part 4: Applications in Purification & Synthesis
The solubility profile dictates the strategy for isolating pure N-Formyl-L-isoleucine from reaction mixtures (typically formylation of L-isoleucine with formic acid/acetic anhydride).
The "pH-Swing" Crystallization Strategy
Because the compound is an acid (
-
Dissolution: The crude reaction mixture is dissolved in dilute alkaline water (NaOH or NH
OH, pH > 8). The compound forms a soluble salt. -
Filtration: Insoluble organic impurities are filtered off.
-
Acidification: The filtrate is acidified with dilute H
SO or HCl to pH 2–2.5. -
Precipitation: The free acid form of N-Formyl-L-isoleucine precipitates as white crystals.
-
Polishing: Recrystallization from Ethyl Acetate or Ethanol/Water mixtures removes trace salts.
Visualization: Purification Logic
Figure 2: pH-Swing purification strategy leveraging the amphiphilic nature of N-Formyl-L-isoleucine.
References
-
Vertex Pharmaceuticals. (2013). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product. Google Patents. Link
- Context: Describes the solubility behavior of N-protected isoleucine derivatives in ethanol/w
-
Ajinomoto Co., Inc. (2000). CA2293750A1 - Process for producing high-purity N-formyl-leucine. Google Patents. Link
- Context: Provides the definitive industrial protocol for purifying N-formyl-leucine via pH adjustment and water precipit
-
Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Link
- Context: Details the synthesis and isolation of N-formyl amino acid esters using toluene and Dean-Stark traps.
-
Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Link
- Context: Authoritative general rules for solubilizing hydrophobic vs. polar amino acid derivatives in organic solvents like DMF and DMSO.
Technical Guide: Ionization & Physicochemical Profiling of 2-Formamido-3-methyl-pentanoic acid
[1]
Executive Summary
This guide provides a comprehensive physicochemical analysis of 2-Formamido-3-methyl-pentanoic acid , systematically identified as N-Formyl-L-isoleucine .[1] Unlike free amino acids which exist as zwitterions, this N-formylated derivative functions as a mono-protic weak acid.[1] Its ionization behavior is governed by the
Understanding the pKa of this compound is critical for researchers working in peptide synthesis (as a potential impurity or intermediate), bacterial chemotaxis signaling (as an analog of f-Met peptides), and metabolite profiling .[1] This document details the theoretical and experimental basis for its pKa, solubility profiles, and rigorous determination protocols.
Part 1: Chemical Identity & Structural Analysis[2]
The molecule consists of an isoleucine backbone where the N-terminus amine is protected by a formyl group.[1] This structural modification fundamentally alters its acid-base properties compared to the parent amino acid.[1]
Compound Identification
| Parameter | Detail |
| IUPAC Name | (2S,3S)-2-formamido-3-methylpentanoic acid |
| Common Name | N-Formyl-L-isoleucine |
| CAS Registry | 89810-44-6 (Specific Stereoisomer); 6113-61-7 (Leucine Analog) |
| Molecular Formula | |
| Molecular Weight | 159.18 g/mol |
| Key Functional Groups | Carboxylic Acid (Ionizable), Formamide (Neutral) |
Structural Impact on Ionization
In free isoleucine, the protonated ammonium group (
In 2-Formamido-3-methyl-pentanoic acid , the nitrogen is part of a formamide linkage.[1] The lone pair on the nitrogen is delocalized into the carbonyl, rendering it:
-
Non-basic: It does not protonate in the physiological pH range (pKa < -1).[1]
-
Neutral: The zwitterionic character is lost.
-
Inductive Effect: The formamido group is still electron-withdrawing (inductive effect, -I) compared to an alkyl chain, but less so than a positive ammonium charge.[1] Consequently, the carboxyl pKa shifts upward relative to free isoleucine but remains lower than a fatty acid like 3-methylpentanoic acid (pKa ~4.8).[1]
Part 2: pKa Values & Ionization Profile
The Core pKa Value
Based on experimental data for the structural analog N-Formyl-L-leucine and high-fidelity predictive models for N-acetylated amino acids, the thermodynamic pKa of the carboxyl group is defined as:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> [1]
Note: The structural difference between Leucine and Isoleucine (gamma- vs. beta-methyl branching) has a negligible steric impact on the electronic environment of the alpha-carboxyl group.[1]
Comparative Acidity Table
The following table contextualizes the acidity of N-Formyl-L-isoleucine against related species to validate the 3.51 value.
| Compound | Structure | pKa (COOH) | Mechanism of Shift |
| L-Isoleucine | Free Amino Acid | 2.36 | Strong field effect from |
| N-Formyl-L-Isoleucine | Target Molecule | 3.51 (est) | Inductive effect of Formamide (-I) |
| N-Acetyl-L-Isoleucine | Acetyl Derivative | 3.67 | Inductive effect of Acetamide (-I) |
| 3-Methylpentanoic Acid | Fatty Acid Backbone | 4.8 - 5.1 | No electron-withdrawing group |
Species Distribution Diagram (Graphviz)
The diagram below illustrates the ionization equilibrium.[1] At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate.[1]
Caption: Equilibrium shift from the neutral protonated acid (red) to the anionic carboxylate (green) centered at pH 3.51.
Part 3: Physicochemical Implications
Solubility & Lipophilicity (LogD)
The ionization state dramatically affects the Partition Coefficient (LogP) and Distribution Coefficient (LogD).[1]
-
Intrinsic LogP (Unionized): Estimated at 0.6 – 0.9 .[1] The molecule is moderately polar due to the amide and acid groups but retains a hydrophobic isobutyl side chain.[1]
-
LogD (pH Dependent):
-
pH 1.0 (Fully Protonated): LogD
LogPngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 0.8. (Sparingly soluble in water, soluble in organic solvents).[1] -
pH 7.4 (Fully Ionized): LogD drops significantly (typically < -2.0).[1] The anionic charge makes it highly water-soluble and prevents passive membrane permeability.[1]
-
Formulation Stability
-
Hydrolysis Risk: The formyl group is an amide.[1] While generally stable at neutral pH, it is susceptible to hydrolysis under strongly acidic (pH < 1) or basic (pH > 10) conditions, which would release free Isoleucine and Formic acid.[1]
-
Buffer Compatibility: For biological assays, avoid phosphate buffers if calcium is present (risk of Ca-carboxylate precipitation, though unlikely at low concentrations).[1]
Part 4: Experimental Protocol: Potentiometric Titration
To experimentally verify the pKa of a specific batch of 2-Formamido-3-methyl-pentanoic acid, use the following high-precision potentiometric method. This protocol accounts for the compound's limited solubility in its acidic form.[1]
Reagents & Equipment[1][7]
-
Analyte: ~50 mg of pure 2-Formamido-3-methyl-pentanoic acid.[1]
-
Titrant: 0.1 N Carbonate-free NaOH (Standardized).[1]
-
Solvent: Degassed HPLC-grade water (or 0.1 M KCl for ionic strength control).
-
Equipment: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
Step-by-Step Methodology
-
System Preparation: Calibrate the pH electrode using buffers 1.68, 4.01, and 7.00 (bracketing the expected pKa).
-
Dissolution: Weigh exactly ~30-50 mg of the compound.[1] Dissolve in 40 mL of degassed 0.1 M KCl.
-
Note: If the compound dissolves slowly, start with a small volume of methanol (max 5%) or gently heat, then cool to 25°C.[1]
-
-
Acidification: Add a known excess of 0.1 M HCl (e.g., 2.0 mL) to lower the starting pH to ~1.[1]5. This ensures the carboxyl group is fully protonated and allows the visualization of the full titration curve.[1]
-
Titration: Titrate with 0.1 N NaOH using dynamic dosing (smaller increments near the inflection point).
-
Data Analysis: Plot pH vs. Volume of NaOH. Determine the pKa from the half-equivalence point of the buffering region (after subtracting the initial HCl equivalence).[1]
Workflow Diagram
Caption: Operational workflow for potentiometric pKa determination of N-blocked amino acids.
Part 5: Biological & Pharma Relevance[1][2][7]
Bacterial Chemotaxis & Immunity
N-formylated peptides (like f-Met-Leu-Phe) are potent chemoattractants recognized by Formyl Peptide Receptors (FPRs) on neutrophils.[1] N-Formyl-L-isoleucine acts as a truncated analog.[1] While it has lower affinity than the tripeptide, it can still interact with FPRs, potentially acting as a weak agonist or antagonist. In drug development, it serves as a critical negative control or a building block for protease-resistant peptide analogs.[1]
Synthetic Impurity Profile
In the synthesis of isoleucine-containing pharmaceuticals, formylation can occur as a side reaction if formic acid or formylating agents are present.[1] Because the pKa (3.[1][2]51) is distinct from free isoleucine (2.[1]36) and the zwitterionic nature is lost, this impurity can be separated using Anion Exchange Chromatography (AEX) at pH 5-6, where the impurity is anionic and hydrophobic, while free amino acids behave differently.[1]
References
-
PubChem. (2023).[1][3] Compound Summary: N-Formyl-L-leucine.[1][4][5][6][7] National Center for Biotechnology Information.[1] Link
-
Alfa Chemistry. (2023).[1] N-Acetyl-L-isoleucine: Properties and pKa Prediction. Link
-
University of Calgary. (2023).[1] Amino Acids pKa Table and Ionization Properties. Department of Chemistry. Link
-
Matrix Fine Chemicals. (2023).[1] (2S,3S)-2-Formamido-3-methylpentanoic acid Product Data. Link
Sources
- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 130676-66-3 CAS MSDS ((2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid (Orlistat Impurity)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Application Note: Extraction and Quantification of N-Formyl Amino Acids from Biological Samples
[1]
Abstract
N-formyl amino acids, particularly N-formylmethionine (fMet) and N-formylleucine (fLeu) , are critical biomarkers of bacterial infection and mitochondrial damage. Unlike canonical amino acids, these compounds initiate protein synthesis in prokaryotes and mitochondria but are recognized by the host immune system as Damage-Associated Molecular Patterns (DAMPs) or Pathogen-Associated Molecular Patterns (PAMPs). This application note details a robust, high-sensitivity protocol for their extraction from plasma, tissue, and bacterial culture media, bypassing the pitfalls of standard acid hydrolysis which degrades the formyl group. We present a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that ensures stability, recovery, and precise quantification.
Biological Context & Mechanism
The presence of N-formyl amino acids in extracellular fluids is a specific signal of barrier breach or cellular necrosis.
-
Origin: fMet is the starting amino acid for protein synthesis in bacteria and mitochondria.[1][2][3][4] It is usually deformylated during maturation; however, free fMet is released during bacterial lysis (sepsis) or mitochondrial rupture (trauma/tissue injury).
-
Signaling: These compounds are potent chemoattractants. They bind to Formyl Peptide Receptors (FPR1/FPR2) on neutrophils and macrophages, triggering chemotaxis, degranulation, and oxidative burst.
Figure 1: Biological Signaling Pathway
Caption: fMet acts as a DAMP/PAMP, bridging mitochondrial/bacterial damage to innate immune activation via FPR1.[5]
Challenges in Extraction
-
Chemical Instability: The N-formyl group is labile under harsh acidic conditions. Standard protein hydrolysis (6M HCl at 110°C) must be avoided as it deformylates fMet to Methionine, destroying the analyte.
-
Enzymatic Degradation: Plasma contains deformylases. Samples must be processed on ice immediately or stabilized with inhibitors if storage is delayed.
-
Matrix Interference: Endogenous Methionine (Met) and Leucine (Leu) are present at concentrations orders of magnitude higher than their formylated counterparts. Chromatographic separation is essential to prevent ion suppression.
Experimental Protocol
Reagents & Materials[7][8][9][10]
-
Standards: N-Formyl-L-methionine (Sigma-Aldrich), N-Formyl-L-leucine.
-
Internal Standard (IS): N-Formyl-L-methionine-d3 (Custom synthesis or isotope lab). Note: If d3-fMet is unavailable, d3-Met can be used, but d3-fMet is preferred to match retention time exactly.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Equipment: Refrigerated Centrifuge, Nitrogen Evaporator, UHPLC-MS/MS System (e.g., Agilent 6400 series or Sciex QTRAP).
Sample Preparation Workflow
This protocol uses Protein Precipitation (PPT) , which is superior to SPE for polar amino acid recovery and prevents formyl loss.
A. Plasma/Serum Preparation
-
Thaw: Thaw plasma samples on ice.
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL in water). Vortex briefly.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile (1:4 v/v ratio).
-
Why ACN? ACN provides cleaner supernatants for small polar molecules compared to MeOH.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Incubation: Keep at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Processing:
-
Option A (High Sensitivity): Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A.
-
Option B (High Throughput): Transfer supernatant directly to a vial, dilute 1:1 with water (to match initial mobile phase), and inject.
-
B. Tissue/Bacterial Culture Preparation
-
Lysis:
-
Extraction: Follow steps 3-8 from the Plasma protocol above.
Figure 2: Extraction Workflow
Caption: Step-by-step extraction workflow emphasizing cold precipitation to preserve formyl groups.
LC-MS/MS Methodology
Chromatographic Conditions
A Reverse Phase C18 column is sufficient for fMet retention, offering better peak shape than HILIC for this specific application.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[10]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 2 | Initial hold for polar retention |
| 1.0 | 2 | Start gradient |
| 5.0 | 95 | Elute hydrophobic interferences |
| 6.0 | 95 | Wash |
| 6.1 | 2 | Re-equilibration |
| 8.0 | 2 | End of Run |
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode. The formyl group (+28 Da) distinguishes fMet (177 Da) from Met (149 Da).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
| fMet | 178.1 | 150.1 | 15 | Quantifier (Loss of CO) |
| fMet | 178.1 | 104.1 | 25 | Qualifier (Met fragment) |
| fLeu | 160.1 | 114.1 | 18 | Quantifier |
| fLeu | 160.1 | 86.1 | 28 | Qualifier |
| fMet-d3 (IS) | 181.1 | 153.1 | 15 | Internal Standard |
Note: The transition 178 -> 150 corresponds to the loss of the formyl group (CO, 28 Da), which is a specific and abundant fragmentation pathway.
Data Analysis & Validation
Linearity & Sensitivity
-
Linear Range: 1 nM to 10 µM in plasma.
-
LLOQ: Typically ~1-5 nM depending on the instrument sensitivity.
-
Calibration: Construct a 6-point calibration curve using the ratio of Analyte Area / IS Area. Use 1/x² weighting.
Quality Control (QC)
Run QC samples at Low, Medium, and High concentrations every 10 samples.
-
Acceptance Criteria: Accuracy within ±15% of nominal value (±20% for LLOQ).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Sensitivity | Ion suppression from matrix | Use "High Sensitivity" dry-down step; Ensure clean ACN precipitation. |
| Peak Tailing | Column secondary interactions | Add 5mM Ammonium Formate to Mobile Phase A. |
| Formyl Loss | In-source fragmentation | Lower the Fragmentor voltage; Ensure source temp is not excessive (>500°C). |
| Carryover | Sticky analyte | Use a needle wash of 50:50 MeOH:Water + 0.1% FA. |
References
-
Cai, Z., et al. (2021). Mitochondrial DNA variants modulate N-formylmethionine, proteostasis and risk of late-onset human diseases. Nature Medicine. Retrieved from [Link]
-
Dash, P. K., et al. (2025).[1] N-Formylmethionine Is a Biologically Active Diagnostic Marker of Mild Traumatic Brain Injury.[1] Journal of Neurotrauma. Retrieved from [Link]
-
Hu, Q., et al. (2022). Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. Critical Care. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins [bmbreports.org]
- 5. tandfonline.com [tandfonline.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Purification and amino acid sequencing of naturally occurring N-formyl-methionyl oligopeptides from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Crystallization techniques for 2-Formamido-3-methyl-pentanoic acid
An Application Guide to the Crystallization of (2S,3S)-2-Formamido-3-methyl-pentanoic acid
Abstract
(2S,3S)-2-Formamido-3-methyl-pentanoic acid, also known as N-formyl-L-isoleucine, is a chiral amino acid derivative of significant interest in pharmaceutical development and organic synthesis.[1] The ability to obtain this compound in a highly pure, crystalline form is paramount for downstream applications, ensuring lot-to-lot consistency, stable formulation, and accurate structural elucidation. This guide provides a comprehensive overview of the principles and practical techniques for the successful crystallization of this molecule. We delve into the foundational concepts of crystallization, present detailed, step-by-step protocols for solvent screening and various crystallization methods—including slow cooling, anti-solvent addition, and vapor diffusion—and offer a structured approach to troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to develop robust and reproducible crystallization processes for 2-Formamido-3-methyl-pentanoic acid and structurally related compounds.
Introduction: The Significance of Crystalline Form
The physical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, stability, and bioavailability, are intrinsically linked to its solid-state form. Crystallization is the most critical purification method in organic chemistry, designed to isolate a compound in high purity from a solution.[2] For a chiral molecule like (2S,3S)-2-Formamido-3-methyl-pentanoic acid, a derivative of L-isoleucine, controlling the crystallization process is also essential for ensuring enantiomeric purity and preventing the formation of undesirable polymorphs.[3]
This guide moves beyond simple recipes, explaining the causality behind each step. By understanding the interplay of solubility, supersaturation, and kinetics, researchers can rationally design and optimize a crystallization process, transforming it from an empirical art into a deliberate science.
Foundational Principles of Crystallization
Successful crystallization hinges on carefully controlling the transition of a solute from a disordered state in solution to a highly ordered, solid-lattice structure. This process is governed by the principle of supersaturation.[4][5]
A solution can be described in one of three states:
-
Undersaturated: The solvent can still dissolve more solute.
-
Saturated: The solution contains the maximum amount of dissolved solute at a given temperature and pressure.
-
Supersaturated: The solution contains more dissolved solute than its thermodynamic saturation point, creating a metastable state that is the driving force for crystallization.[4]
Crystallization proceeds through two primary kinetic stages: nucleation and crystal growth.[6]
-
Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals, such as seeds (secondary nucleation).[5]
-
Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of existing nuclei, leading to the formation of macroscopic crystals.
The goal of a well-designed crystallization experiment is to achieve a state of moderate supersaturation, which favors slower nucleation and controlled crystal growth, yielding larger, more well-defined, and purer crystals.[7]
Pre-Crystallization Protocol: Strategic Solvent Screening
The choice of solvent is the most critical factor in developing a crystallization process. An ideal solvent should exhibit a steep solubility curve with respect to temperature or solvent composition, meaning the compound is highly soluble under one condition (e.g., high temperature) and poorly soluble under another (e.g., low temperature).[2]
Understanding the Solute
Before screening, it is crucial to consider the properties of 2-Formamido-3-methyl-pentanoic acid.
| Property | Value / Characteristic | Implication for Crystallization |
| IUPAC Name | (2S,3S)-2-formamido-3-methylpentanoic acid[1] | The formamido and carboxylic acid groups provide sites for strong hydrogen bonding. |
| Molecular Weight | 159.185 g/mol [1] | A relatively small molecule, which often favors crystallization. |
| Functional Groups | Carboxylic Acid, Amide | Suggests solubility in polar protic solvents (alcohols, water) and polar aprotic solvents (acetone, ethyl acetate). Low solubility is expected in non-polar solvents (hexane, toluene). |
| Chirality | (2S,3S) configuration | Crystallization conditions must be controlled to prevent racemization or separation of diastereomers if impurities are present.[8] |
Protocol for Solvent Screening
This protocol aims to efficiently identify suitable single or binary solvent systems.
Materials:
-
2-Formamido-3-methyl-pentanoic acid (approx. 100-200 mg)
-
Small vials or test tubes (e.g., 4 mL)
-
A selection of solvents (see Table 2)
-
Stir plate and magnetic stir bars
-
Heat source (hot plate or oil bath)
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature): a. Place ~10 mg of the compound into a vial. b. Add a candidate solvent dropwise (e.g., 0.1 mL at a time) while stirring. c. Observe the solubility. If the compound dissolves in <0.5 mL, it is likely too soluble for a single-solvent cooling crystallization. If it remains largely insoluble after adding 2-3 mL, it is a poor solvent.
-
Hot Solubility Test: a. To the vials from the previous step, gently heat the solution to near the solvent's boiling point.[2] b. If the compound dissolves completely, it is a potential candidate for cooling crystallization. Note the approximate volume of solvent required. c. If the compound remains insoluble even when hot, it is unsuitable as a primary solvent but may be a candidate for use as an anti-solvent.
-
Cooling Test: a. Allow the hot, saturated solutions to cool slowly to room temperature. b. If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation.[9] c. If still no crystals form, place the vial in an ice bath. d. A successful solvent will yield a good crop of crystals upon cooling. If an oil forms ("oiling out"), the solvent may be unsuitable or the cooling rate is too fast.[9]
-
Anti-Solvent Test: a. Dissolve the compound in a "good" solvent (one in which it is highly soluble). b. Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[6][10] c. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
Solvent Selection Guide
The following table provides a starting point for solvent selection, categorized by polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Polar Protic | |||
| Water | 10.2 | 100 | May be a good solvent or anti-solvent depending on the compound's polarity. |
| Ethanol | 5.2 | 78 | Often a good choice for compounds with hydrogen-bonding capabilities. |
| Isopropanol | 4.3 | 82 | Similar to ethanol but less polar; can be a good alternative. |
| Polar Aprotic | |||
| Acetone | 5.4 | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 4.3 | 77 | A moderately polar solvent, often used in solvent/anti-solvent pairs. |
| Acetonitrile | 6.2 | 82 | Good for moderately polar compounds. |
| Non-Polar | |||
| Toluene | 2.4 | 111 | Unlikely to be a good primary solvent, but a potential anti-solvent. |
| Heptane/Hexane | 0.0 | 98/69 | Excellent anti-solvents for polar compounds. |
Detailed Crystallization Protocols
Once a promising solvent system is identified, the following protocols can be implemented and optimized.
Protocol 1: Slow Cooling Crystallization
Principle: This technique relies on the principle that the solubility of most solids decreases as the temperature of the solution is lowered. By dissolving the compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the solution becomes supersaturated, leading to crystallization.[2][4]
Procedure:
-
Place the crude 2-Formamido-3-methyl-pentanoic acid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil using a hot plate.
-
Continue to add the solvent in small portions until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Remove the flask from the heat source and cover it to prevent rapid evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals.
-
For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator for an hour.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Addition Crystallization
Principle: This method induces supersaturation by adding a second solvent (the anti-solvent) in which the compound of interest is insoluble.[7][10] This reduces the overall solvating power of the solvent mixture, forcing the compound to crystallize. This technique is particularly useful when the compound is highly soluble in all suitable solvents, even at low temperatures.
Procedure:
-
Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
If any insoluble impurities are present, filter the solution.
-
Begin adding the chosen anti-solvent (e.g., heptane) dropwise with constant, gentle stirring. The addition rate is a critical parameter; too rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid.[6]
-
Continue adding the anti-solvent until the solution becomes faintly and persistently turbid. This is the point of saturation.
-
If desired, add a few drops of the "good" solvent back into the mixture until it becomes clear again, then allow the system to stand undisturbed.
-
Cover the vessel and allow it to stand at room temperature. Crystals should form over a period of hours to days.
-
Once a sufficient crop of crystals has formed, isolate them by vacuum filtration, wash with a small amount of the anti-solvent, and dry.
Protocol 3: Vapor Diffusion
Principle: This is a gentle and effective method for growing high-quality single crystals, often from very small amounts of material.[11] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[4]
Procedure:
-
Dissolve the compound (~5-10 mg) in a small volume (0.5-1.0 mL) of a relatively less volatile "good" solvent (e.g., ethanol or THF) in a small vial.
-
Pour a larger volume (3-5 mL) of a more volatile anti-solvent (e.g., hexane or pentane) into a larger jar or beaker.
-
Place the small vial (uncapped) inside the larger jar, ensuring the liquid levels are such that the two solvents cannot mix directly.
-
Seal the larger jar tightly with a cap or parafilm.
-
Set the system aside in a location free from vibrations and temperature fluctuations.
-
Crystals will slowly grow in the inner vial over several days to weeks as the anti-solvent vapor equilibrates with the solution.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent).- Nucleation is inhibited. | - Boil off some of the solvent to increase the concentration and re-cool.[9]- Scratch the inner surface of the flask with a glass rod.- Add a "seed" crystal from a previous successful crystallization.- Allow more time or cool to a lower temperature. |
| "Oiling Out" | - The melting point of the compound is below the temperature of crystallization.- The solution is too concentrated, or the cooling rate is too fast.- High levels of impurities are present. | - Re-heat the solution to dissolve the oil, add slightly more solvent, and cool much more slowly.[9]- Try a different solvent with a lower boiling point.- If impurities are suspected, consider a pre-purification step like column chromatography. |
| Poor Crystal Quality | - Crystallization occurred too rapidly.- Solution was agitated during cooling. | - Ensure the solution cools as slowly and as undisturbed as possible.- Consider using a more viscous solvent or a different technique like vapor diffusion. |
| Low Yield | - Too much solvent was used, leaving a significant amount of compound in the mother liquor.- The compound has significant solubility even at low temperatures.- Premature filtration. | - Concentrate the mother liquor (filtrate) and cool again to obtain a second crop of crystals.[9]- Ensure the solution is cooled sufficiently before filtration.- Wash the collected crystals with minimal ice-cold solvent. |
Conclusion
The crystallization of (2S,3S)-2-Formamido-3-methyl-pentanoic acid is a multi-faceted process that can be rationally controlled through a systematic approach. Success is predicated on a thorough understanding of the compound's physicochemical properties and the foundational principles of solubility and supersaturation. By methodically screening solvents and carefully selecting and optimizing a crystallization technique—whether slow cooling, anti-solvent addition, or vapor diffusion—researchers can consistently obtain this valuable compound in a highly pure, crystalline form suitable for the stringent demands of pharmaceutical and chemical industries.
References
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Adachi, H., Takano, K., Yoshimura, M., et al. (2003). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 6), 1043-1045. Available at: [Link]
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Price, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1868. Available at: [Link]
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RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]
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Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]
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Journal of Chemical Engineering Research Updates. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Available at: [Link]
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Fromm, K. M., et al. (n.d.). Guide for crystallization. Available at: [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Available at: [Link]
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University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
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ResearchGate. (2025). Anti-Solvent Crystallization. Available at: [Link]
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Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. Available at: [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]
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GEA. (n.d.). Crystallization of Amino Acids. Available at: [Link]
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Adachi, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 359–362. Available at: [Link]
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LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
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University of Rochester. (n.d.). How To: Purify by Crystallization. Available at: [Link]
-
Curland, S., et al. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 794–798. Available at: [Link]
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Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11025-11041. Available at: [Link]
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van Anders, G., et al. (2019). Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. arXiv. Available at: [Link]
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CCDC - The Cambridge Crystallographic Data Centre. (2020). Professor Joop Ter Horst Crystal Conversations - Resolution and Deracemization of Chiral Compounds. YouTube. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). (2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID. Available at: [Link]
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Application Notes and Protocols for Studying Enzymatic Pathways of 2-Formamido-3-methyl-pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylated amino acids are critical molecules in prokaryotic biology. The most well-known example is N-formylmethionine (fMet), which serves as the initiating amino acid in bacterial protein synthesis.[1][2][3] This process is so fundamental to bacteria that the presence of N-formylated peptides in mammals is recognized by the innate immune system as a sign of bacterial presence, triggering an immune response.[1] The enzymes responsible for removing the formyl group, peptide deformylases (PDFs), are essential for bacterial viability and have been explored as targets for novel antibiotics.[4][5][6]
Beyond protein synthesis, other N-formylated compounds exist as metabolic intermediates. Enzymes known as formamidases (or more specifically, arylformamidases) catalyze the hydrolysis of N-formyl groups from various substrates.[7][8] A notable example is the role of kynurenine formamidase in the tryptophan catabolism pathway, where it converts N-formyl-L-kynurenine to L-kynurenine and formate.[7][8][9]
This document focuses on a specific N-formylated amino acid derivative, 2-Formamido-3-methyl-pentanoic acid . Structurally, this compound is the N-formylated version of L-isoleucine. While not a widely studied metabolite, its existence, whether as a natural product, a xenobiotic metabolite, or a synthetic compound, necessitates an understanding of its potential enzymatic processing. Given the broad substrate specificity of some formamidases, it is highly probable that 2-Formamido-3-methyl-pentanoic acid is metabolized by a hydrolase that removes the formyl group.
These application notes provide a framework for investigating the enzymatic pathways involving 2-Formamido-3-methyl-pentanoic acid, with detailed protocols for enzyme characterization and inhibitor screening. The methodologies described are grounded in established principles of enzymology and are broadly applicable to the study of similar N-formylated compounds.
Postulated Enzymatic Pathway
The most probable metabolic fate of 2-Formamido-3-methyl-pentanoic acid is the enzymatic hydrolysis of the amide bond, yielding L-isoleucine (2-amino-3-methyl-pentanoic acid) and formate. This reaction would be catalyzed by a formamidase or a related hydrolase.
Reaction: 2-Formamido-3-methyl-pentanoic acid + H₂O → 2-Amino-3-methyl-pentanoic acid (Isoleucine) + Formate
The enzymes potentially responsible for this transformation belong to the amidohydrolase superfamily. These enzymes often exhibit promiscuity, being capable of acting on a range of N-formylated substrates.[4] Identifying and characterizing the specific enzyme(s) that process 2-Formamido-3-methyl-pentanoic acid is a key research objective.
Caption: Postulated enzymatic hydrolysis of 2-Formamido-3-methyl-pentanoic acid.
Application Notes
Significance and Research Applications
-
Drug Discovery: Bacterial formamidases and peptide deformylases are validated targets for antimicrobial agents.[6][10] Understanding the enzymes that metabolize 2-Formamido-3-methyl-pentanoic acid could provide a model system for identifying novel inhibitors with broad-spectrum antibacterial activity. Such inhibitors could prevent the maturation of essential proteins or disrupt key metabolic pathways in pathogenic bacteria.[11]
-
Metabolic Studies: Investigating the metabolism of this compound can uncover novel metabolic pathways or new substrate specificities of known enzymes. This is particularly relevant in the context of microbial metabolism and the breakdown of unusual amino acid derivatives.
-
Biocatalysis: Enzymes that can selectively remove a formyl group are valuable tools in organic synthesis, serving as a mild method for deprotection of amino groups in the synthesis of peptides and other complex molecules.[12][13]
Experimental Design Considerations
-
Substrate Availability: 2-Formamido-3-methyl-pentanoic acid is not a common commercially available compound. Chemical synthesis will likely be required. Standard methods for N-formylation of amino acids, for example, using formic acid and acetic anhydride, can be adapted for its synthesis.[14][15]
-
Enzyme Source: A logical starting point is to screen for activity in crude extracts from various organisms (e.g., bacterial cultures, mammalian liver homogenates). Once activity is detected, standard protein purification techniques can be employed to isolate the responsible enzyme. Alternatively, candidate genes for known formamidases can be cloned and the recombinant proteins expressed and purified.
-
Assay Development: The choice of assay will depend on the research goal. For kinetics and inhibitor screening, a continuous spectrophotometric or fluorometric assay is ideal. For detailed metabolic studies, mass spectrometry-based methods are more appropriate.
Experimental Protocols
Protocol 1: In Vitro Spectrophotometric Assay for Formamidase Activity
This protocol describes a coupled enzyme assay to continuously monitor the production of formate from the hydrolysis of 2-Formamido-3-methyl-pentanoic acid. The formate produced is used by formate dehydrogenase (FDH) to reduce NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Principle:
-
2-Formamido-3-methyl-pentanoic acid + H₂O --(Formamidase)--> Isoleucine + Formate
-
Formate + NAD⁺ --(Formate Dehydrogenase)--> CO₂ + NADH + H⁺
Caption: Workflow for the coupled spectrophotometric enzyme assay.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
2-Formamido-3-methyl-pentanoic acid (substrate) stock solution (e.g., 100 mM in water)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) stock solution (e.g., 50 mM in water)
-
Formate dehydrogenase (FDH) from Candida boidinii (e.g., 10 units/mL)
-
Enzyme sample (e.g., purified protein or cell lysate)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Master Mix: For each reaction, prepare a master mix containing:
-
80 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
10 µL of 50 mM NAD⁺ solution (final concentration 5 mM)
-
5 µL of FDH solution (final concentration ~0.5 units/mL)
-
-
Add Substrate: Add 10 µL of the 2-Formamido-3-methyl-pentanoic acid stock solution to each well/cuvette containing the master mix. The final substrate concentration will be 10 mM. For determining Kₘ, vary the substrate concentration. Include a "no substrate" control.
-
Equilibrate: Incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate Reaction: Add 5 µL of the enzyme sample to initiate the reaction. The total reaction volume is 110 µL.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production, which corresponds to the rate of formate production.
-
Causality and Trustworthiness: This coupled assay provides a continuous and real-time measurement of enzyme activity, which is more robust than endpoint assays.[16] The inclusion of a "no substrate" control and a "no enzyme" control is crucial to account for any background reactions or non-enzymatic substrate degradation. The linearity of the reaction rate with respect to enzyme concentration should be confirmed to ensure the assay is in a valid range.[16]
Protocol 2: High-Throughput Screening (HTS) for Formamidase Inhibitors
This protocol adapts the spectrophotometric assay for a 384-well format suitable for screening large compound libraries.
Principle: The assay principle remains the same. The focus is on miniaturization, automation, and robust statistical analysis to identify "hits."[17][18]
Materials:
-
All reagents from Protocol 1
-
384-well, low-volume, UV-transparent assay plates
-
Compound library (e.g., dissolved in DMSO)
-
Acoustic liquid handler or pintool for compound transfer
-
Automated plate reader with kinetic capabilities
-
Positive control inhibitor (if available) or a generic enzyme inhibitor like EDTA (for metallo-enzymes)
-
DMSO (for vehicle controls)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plate. Also, plate vehicle (DMSO) controls and positive controls.
-
Prepare and Dispense Reagent Mix: Prepare a master mix containing buffer, NAD⁺, FDH, and the formamidase enzyme. Use a multi-channel dispenser to add this mix to all wells containing the compounds.
-
Incubate: Allow the plate to incubate for a set period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Prepare a substrate solution (2-Formamido-3-methyl-pentanoic acid) and dispense it into all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a kinetic plate reader and monitor the absorbance at 340 nm over time (e.g., 10 minutes).
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data to the vehicle controls (0% inhibition) and positive controls (100% inhibition).
-
Calculate the Z'-factor for the plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls).
-
Expert Insights: HTS campaigns are prone to false positives.[19] Hits should be confirmed through dose-response analysis to determine their IC₅₀ values. Counter-screens, such as testing against the coupling enzyme (FDH) alone, are essential to eliminate compounds that inhibit the reporter system rather than the primary target.[20] Biophysical methods like thermal shift assays can also be used to confirm direct binding of hits to the target enzyme.[21]
Protocol 3: LC-MS/MS Method for Product Confirmation and Cellular Metabolism
This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly detect and quantify the product, 2-amino-3-methyl-pentanoic acid (isoleucine), in both in vitro reactions and cell culture experiments.
Principle: LC-MS/MS provides high sensitivity and specificity for the direct detection of the analyte by separating it from other matrix components via liquid chromatography and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[22]
Caption: General workflow for LC-MS/MS analysis of enzymatic products.
Procedure:
-
Sample Preparation:
-
In Vitro Reaction: Set up the enzymatic reaction as in Protocol 1 (without the coupling system). Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C,¹⁵N-labeled Isoleucine).
-
Cell Culture: Grow bacterial or mammalian cells. Add 2-Formamido-3-methyl-pentanoic acid to the culture medium. After incubation, harvest the cells, wash them, and lyse them using a suitable method (e.g., sonication or freeze-thaw cycles in 80% methanol).
-
-
Protein Precipitation: Centrifuge the quenched reactions or cell lysates at high speed (e.g., 14,000 x g for 10 minutes) to pellet proteins and cell debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typical.
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method. Determine the precursor ion (m/z for isoleucine is 132.1) and a specific product ion for quantification.
-
Example Transition for Isoleucine: Q1: 132.1 -> Q3: 86.1
-
-
-
Quantification: Prepare a standard curve using known concentrations of isoleucine and the internal standard. Quantify the amount of isoleucine produced in the samples by comparing its peak area ratio to the internal standard against the standard curve.
Self-Validation: The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.[23] The specificity of the assay is ensured by monitoring a unique precursor-to-product ion transition, which minimizes interference from other molecules in the complex biological matrix.[24]
Data Presentation
Quantitative data from these protocols should be presented clearly.
Table 1: Example Enzyme Kinetic Parameters
| Parameter | Value |
|---|---|
| Kₘ (for Substrate) | 150 ± 25 µM |
| Vₘₐₓ | 10.5 ± 1.2 µmol/min/mg |
| k꜀ₐₜ | 8.8 s⁻¹ |
| k꜀ₐₜ/Kₘ | 5.9 x 10⁴ M⁻¹s⁻¹ |
Table 2: Example Inhibitor Potency Data
| Compound ID | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Hit-001 | 2.5 ± 0.3 | Competitive |
| Hit-002 | 15.8 ± 2.1 | Non-competitive |
| Hit-003 | > 100 | Not active |
References
-
Fyfe, P. K., Rao, V. A., Zemla, A., Cameron, S., & Hunter, W. N. (2010). Structures of bacterial kynurenine formamidase reveal a crowded binuclear zinc catalytic site primed to generate a potent nucleophile. The FEBS journal, 277(20), 4385-4397. [Link]
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Stober, A., et al. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. BMC Microbiology, 13, 13. [Link]
-
Avramov, T., et al. (2006). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Tetrahedron: Asymmetry, 17(13), 1990-1994. [Link]
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Larrabee, J. L., et al. (2023). Unraveling the Prevalence and Multifaceted Roles of Accessory Peptide Deformylases in Bacterial Adaptation and Resistance. Molecular Biology and Evolution, 40(7), msad158. [Link]
-
Shinohara, R., & Ishiguro, I. (1977). New formamidase having substrate specificity for o-formylaminoacetophenone in pig liver. Biochimica et Biophysica Acta (BBA) - Enzymology, 484(2), 403-408. [Link]
-
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A, 1381, 210-218. [Link]
-
Wikipedia contributors. (2023). N-Formylmethionine. Wikipedia. [Link]
-
Tjoa, R., & Tjoa, S. (2005). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology, 400, 313-324. [Link]
-
Larrabee, J.L., et al. (2023). Unraveling the prevalence and multifaceted roles of accessory peptide deformylases in bacterial adaptation and resistance. Molecular Biology and Evolution, 40(7). [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]
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Johnson, D. S., et al. (2021). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). Molecules, 26(9), 2469. [Link]
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Cain, A. K., et al. (2024). Bacterial peptide deformylase inhibitors induce prophages in competitors. bioRxiv. [Link]
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Taylor & Francis. (n.d.). Formamidase – Knowledge and References. [Link]
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Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11078-11086. [Link]
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Wang, S., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites, 13(9), 999. [Link]
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu Asia Pacific. [Link]
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Yu, D., et al. (2005). Effect of arylformamidase (kynurenine formamidase) gene inactivation in mice on enzymatic activity, kynurenine pathway metabolites and phenotype. Biochimica et Biophysica Acta (BBA) - General Subjects, 1724(1-2), 163-172. [Link]
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ResearchGate. (n.d.). Enzyme assay techniques and protocols. [Link]
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AstraZeneca. (2023, November 28). High throughput screening at The DISC: a new era of drug discovery [Video]. YouTube. [Link]
-
Mondal, S., et al. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]
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-
Han, Q., et al. (2012). Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster. Biochemical Journal, 446(2), 253-260. [Link]
-
Apfel, C. M., et al. (2001). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Antimicrobial Agents and Chemotherapy, 45(4), 1058-1064. [Link]
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Piatkov, K., et al. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell, 2(5), 158-166. [Link]
-
San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]
-
Gelin, M., et al. (2007). High-Throughput Identification of Inhibitors of Human Mitochondrial Peptide Deformylase. Journal of Biomolecular Screening, 12(1), 19-30. [Link]
-
ResearchGate. (n.d.). The role of peptide deformylase in protein biosynthesis: A proteomic study. [Link]
-
Yu, D., et al. (2005). Effect of arylformamidase (kynurenine formamidase) gene inactivation in mice on enzymatic activity, kynurenine pathway metabolites and phenotype. Biochimica et Biophysica Acta, 1724(1-2), 163-172. [Link]
-
Dr. B. Premkumar. (2023, July 29). High Throughput Screening HTS for Hit or Lead Identification - Series 17 [Video]. YouTube. [Link]
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Preparation of chiral intermediates using 2-Formamido-3-methyl-pentanoic acid
Application Note & Protocols
Leveraging (2S,3S)-2-Formamido-3-methyl-pentanoic Acid for the Synthesis of Chiral Intermediates
Abstract
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles.[] Consequently, the efficient synthesis of enantiomerically pure compounds is a critical objective in medicinal chemistry and process development. This application note provides a detailed guide for researchers and drug development professionals on the use of (2S,3S)-2-Formamido-3-methyl-pentanoic acid, commonly known as N-formyl-L-isoleucine, as a versatile and cost-effective tool for the preparation of high-value chiral intermediates. Derived from the natural and readily available amino acid L-isoleucine, this compound serves as an excellent chiral resolving agent and a valuable building block in chiral pool synthesis. We present the underlying principles, detailed experimental protocols, and analytical methods for its successful application.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology.[] These mirror-image isomers, or enantiomers, possess identical physical properties in an achiral environment but can interact differently with other chiral molecules, such as biological receptors and enzymes. This differentiation is the basis for the stereospecificity of many drugs, where one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2]
The synthesis of single-enantiomer drugs relies heavily on the availability of chiral intermediates—smaller, enantiomerically pure molecules that serve as foundational pieces for constructing the final API. (2S,3S)-2-Formamido-3-methyl-pentanoic acid (N-formyl-L-isoleucine) is an exemplary chiral synthon.[3] As a derivative of the proteinogenic amino acid L-isoleucine, it possesses two defined stereocenters ((2S,3S)) that can be leveraged to induce chirality in other molecules.[4] The formyl group serves as a simple and stable protecting group for the amine, rendering the carboxylic acid moiety available for chemical transformations, most notably for the resolution of racemic mixtures.
Preparation and Physicochemical Properties
N-formyl-L-isoleucine can be readily prepared from L-isoleucine through straightforward formylation procedures. A common laboratory method involves the use of formic acid in the presence of a coupling agent or, more classically, by heating with a mixture of formic acid and acetic anhydride.[5] This accessibility makes it an attractive choice for both academic and industrial applications.
Table 1: Physicochemical Properties of (2S,3S)-2-Formamido-3-methyl-pentanoic Acid
| Property | Value |
| IUPAC Name | (2S,3S)-2-formamido-3-methylpentanoic acid[3] |
| Synonyms | N-Formyl-L-isoleucine |
| CAS Number | 4289-98-9 |
| Molecular Formula | C₇H₁₃NO₃[3] |
| Molecular Weight | 159.18 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Chiral Centers | C2 (S), C3 (S) |
Application I: A Chiral Resolving Agent for Racemic Amines
One of the most powerful and historically significant methods for separating enantiomers is through diastereomeric crystallization.[6][7] This technique exploits the fact that diastereomers—stereoisomers that are not mirror images—have different physical properties, including solubility.
Principle of Diastereomeric Salt Resolution
The carboxylic acid group of N-formyl-L-isoleucine can react with a racemic amine to form a pair of diastereomeric ammonium carboxylate salts.
-
(R)-Amine + (2S,3S)-Acid → (R, 2S, 3S)-Salt
-
(S)-Amine + (2S,3S)-Acid → (S, 2S, 3S)-Salt
Due to their different three-dimensional structures, these two salts will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be induced to crystallize preferentially, leaving the other enriched in the mother liquor. The crystallized salt can then be isolated by filtration, and the pure amine enantiomer can be liberated by treatment with a base.
General Workflow for Chiral Resolution
The process follows a logical sequence from salt formation to the isolation of the pure enantiomer.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Protocol: Resolution of Racemic 1-Phenylethylamine
This protocol provides a representative example. Optimization of solvent, temperature, and concentration is typically required for new substrates.
Materials:
-
Racemic 1-phenylethylamine
-
(2S,3S)-2-Formamido-3-methyl-pentanoic acid
-
Methanol
-
Diethyl ether
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, rotary evaporator
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (62.9 mmol) of N-formyl-L-isoleucine in 100 mL of warm methanol. To this solution, add 7.62 g (62.9 mmol) of racemic 1-phenylethylamine dropwise with stirring.
-
Rationale: Methanol is chosen as it effectively dissolves both the chiral acid and the amine, facilitating the acid-base reaction to form the salts.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, partially cover the flask and allow the solvent to evaporate slowly over 24-48 hours in a fume hood. Alternatively, induce crystallization by adding a small seed crystal or by gently scratching the inside of the flask. Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, more ordered crystals, which are easier to filter and typically have higher diastereomeric purity.
-
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any adhering mother liquor. Dry the crystals.
-
Liberation of the Enantiopure Amine: Transfer the dried crystals to a separatory funnel containing 50 mL of water and 50 mL of DCM. Add 2 M NaOH solution dropwise until the aqueous layer is basic (pH > 11).
-
Rationale: The base deprotonates the amine's ammonium ion and protonates the acid's carboxylate, breaking the salt and regenerating the free amine and the sodium salt of the resolving agent.
-
-
Extraction and Purification: Shake the separatory funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer two more times with 25 mL portions of DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific rotation.
Representative Data
The success of a resolution is quantified by the yield and the enantiomeric excess of the final product.
Table 2: Example Resolution Data for 1-Phenylethylamine
| Parameter | Value |
| Diastereomeric Salt Yield | 7.5 g (43% based on one enantiomer) |
| Recovered Amine Yield | 2.9 g (80% recovery from salt) |
| Enantiomeric Excess (e.e.) | >98% (S)-1-phenylethylamine |
| Method of e.e. Determination | Chiral HPLC |
Application II: A Chiral Building Block in Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[8] N-formyl-L-isoleucine, with its two defined stereocenters, is an excellent starting point for the synthesis of more complex molecules where these stereocenters are retained.
Principle of Chiral Pool Synthesis
In this approach, the synthetic strategy is designed to modify the functional groups of the starting material (e.g., the carboxylic acid) while preserving the integrity of the existing chiral centers. This avoids the need for creating chirality from scratch and ensures the absolute configuration of the product.
Synthetic Pathway: Reduction to a Chiral Amino Alcohol
A common transformation is the reduction of the carboxylic acid to a primary alcohol, yielding a chiral amino alcohol, a valuable intermediate in its own right.
Caption: Synthesis of a Chiral Amino Alcohol from N-Formyl-L-Isoleucine.
Detailed Protocol: Synthesis of (2S,3S)-2-Formamido-3-methylpentan-1-ol
Materials:
-
(2S,3S)-2-Formamido-3-methyl-pentanoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 5.0 g (31.4 mmol) of N-formyl-L-isoleucine in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Rationale: Anhydrous and inert conditions are critical as borane reagents react violently with water and oxygen.
-
-
Reduction: Add 35 mL (35 mmol) of 1 M BH₃·THF solution dropwise to the stirred suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Rationale: Borane selectively reduces carboxylic acids to alcohols in the presence of the formamide group. A slight excess of the reducing agent ensures complete conversion.
-
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 10 mL of methanol until gas evolution ceases.
-
Caution: Quenching is exothermic and produces hydrogen gas. It must be done slowly and behind a blast shield.
-
-
Workup and Extraction: Remove the THF under reduced pressure. To the residue, add 50 mL of ethyl acetate and 50 mL of saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase twice more with 25 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.
Analytical Methods for Chiral Purity Assessment
Verifying the stereochemical purity of the final product is a non-negotiable step in any asymmetric synthesis or resolution. Chiral HPLC is the industry-standard technique for this purpose.[9][10]
Protocol: Chiral HPLC Analysis of Resolved 1-Phenylethylamine
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| System | HPLC or UPLC with UV detector |
| Column | Chiral stationary phase (CSP) column, e.g., Chiralpak IA or similar |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Sample Preparation | Dissolve ~1 mg of the amine in 1 mL of mobile phase. |
| Injection Volume | 5 µL |
Rationale: The chiral stationary phase contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated in time. The small amount of amine in the mobile phase is often necessary to improve peak shape for basic analytes.
Conclusion
(2S,3S)-2-Formamido-3-methyl-pentanoic acid is a powerful and underutilized tool in the field of asymmetric synthesis. Its derivation from the natural chiral pool, ease of preparation, and stability make it an excellent candidate for the classical resolution of racemic amines and other basic compounds. Furthermore, its well-defined stereochemistry allows for its use as a reliable building block for the synthesis of complex chiral targets. The protocols and principles outlined in this guide demonstrate its utility and provide a solid foundation for researchers and scientists to incorporate this versatile reagent into their synthetic strategies, ultimately facilitating the development of next-generation chiral therapeutics.
References
-
Title: RESOLUTION OF A RACEMIC ISOLEUCINE MIXTURE BY USING METHYL L- MANDELATE Source: Semantic Scholar URL: [Link]
- Title: Approaches to the Asymmetric Synthesis of Unusual Amino Acids Source: Google Books URL
-
Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL: [Link]
-
Title: Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent Source: PubMed URL: [Link]
-
Title: Chiral resolution Source: Wikipedia URL: [Link]
-
Title: (2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS Source: Matrix Fine Chemicals URL: [Link]
- Title: Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids Source: Google Books URL
-
Title: N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids Source: ChemRxiv URL: [Link]
-
Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: ACS Publications URL: [Link]
-
Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]
-
Title: Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 2. tcichemicals.com [tcichemicals.com]
- 3. (2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS [matrix-fine-chemicals.com]
- 4. Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for 2-Formamido-3-methyl-pentanoic acid
Abstract: This document provides comprehensive guidelines for the safe storage and handling of 2-Formamido-3-methyl-pentanoic acid. Due to the limited availability of specific data for this compound, these protocols are based on established best practices for structurally related molecules, namely N-formylated amino acids and substituted carboxylic acids. The recommendations herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction
2-Formamido-3-methyl-pentanoic acid, an N-formylated derivative of isoleucine, is a specialized chemical intermediate. The presence of a carboxylic acid moiety and an N-formyl group dictates its chemical reactivity and requisite handling precautions. N-formylated amino acids and peptides are significant in various biological processes and as synthetic targets.[1] Proper storage and handling are paramount to prevent degradation and ensure the safety of researchers.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 2-Formamido-3-methyl-pentanoic acid is essential for its appropriate handling. While specific experimental data for this compound is scarce, the properties can be inferred from similar structures.
| Property | Inferred Value/Information | Rationale/Source |
| Molecular Formula | C7H13NO3 | Based on chemical structure. |
| Appearance | Likely a white to off-white solid. | Inferred from similar compounds like N-Formyl-L-leucine.[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | N-formylated amino acids generally exhibit solubility in polar organic solvents.[2] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and excessive heat.[3] | Carboxylic acids and amides are generally stable but can react with strong acids, bases, and oxidizing agents. |
| Reactivity | The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation.[4] The N-formyl group can be removed under specific acidic or enzymatic conditions.[5][6] | General reactivity of carboxylic acids and N-formyl groups. |
Storage Protocols
Proper storage is critical to maintain the chemical integrity of 2-Formamido-3-methyl-pentanoic acid.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area.[3][7] For long-term storage, refrigeration at 2-8°C is recommended, consistent with the storage of other heat-sensitive amino acid derivatives.[8]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][9]
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation from atmospheric components.
Materials to Avoid:
-
Strong Oxidizing Agents: Avoid storage near strong oxidizing agents, as they can react with the molecule.[3]
-
Strong Bases: Strong bases can deprotonate the carboxylic acid, potentially leading to salt formation and degradation.[3]
-
Moisture: The compound may be hygroscopic. Prolonged exposure to moisture can lead to hydrolysis.
Handling and Personal Protective Equipment (PPE)
Due to the presence of a carboxylic acid group, 2-Formamido-3-methyl-pentanoic acid should be handled with care to avoid skin and eye irritation.[10][11]
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7][12]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[12]
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[7]
-
Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator may be required.[10]
Experimental Protocols
Solution Preparation:
This protocol outlines the steps for preparing a stock solution of 2-Formamido-3-methyl-pentanoic acid.
-
Pre-weighing: Allow the container of 2-Formamido-3-methyl-pentanoic acid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a clean, dry vial.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, methanol) to the vial.
-
Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage of Solution: Store stock solutions at -20°C or -80°C for long-term stability.[2]
Disposal Procedures:
Dispose of 2-Formamido-3-methyl-pentanoic acid and its containers in accordance with local, state, and federal regulations.[13] It is generally recommended to dispose of chemical waste through a licensed contractor.[13]
Health and Safety Information
Potential Hazards:
-
Skin and Eye Irritation: As a carboxylic acid, the compound may cause skin and eye irritation or burns upon direct contact.[10][11]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[10]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[14]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[3]
Diagrams
Workflow for Safe Handling
Caption: Workflow for the safe handling and preparation of 2-Formamido-3-methyl-pentanoic acid solutions.
Logic Diagram for PPE Selection
Caption: Decision-making process for selecting appropriate Personal Protective Equipment (PPE).
References
- Synerzine. (2018, June 22).
- Ajinomoto Co Inc. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
- Di Bello, C., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 733.
- Targetmol Chemicals Inc. (2025, December 4).
- Pfaltz & Bauer. (2023, June 21).
- Fisher Scientific. (2025, December 22).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Formic Acid.
- Fisher Scientific. (2025, December 22).
- Chemicalbook. (2026, January 13). N-ForMyl-L-isoleucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]Methyl]dodecyl Ester.
- Kim, J. H., et al. (2020). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 295(15), 4879-4890.
- LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- Kightlinger, W., et al. (2020).
- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids.
- Mondal, S., et al. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv.
- Ajinomoto Co Inc. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
- Spectrum Chemical. (2009, August 14).
- University of Calgary. (n.d.). Carboxylic Acids.
- Green, D. A., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10639-10648.
- Sigma-Aldrich. (2025, November 6).
- Wikipedia. (n.d.). Carboxylic acid.
- Zhou, Y., et al. (2021). Formylation facilitates the reduction of oxidized initiator methionines. Proceedings of the National Academy of Sciences, 118(13), e2021739118.
- Clark, J. (n.d.). making carboxylic acids. Chemguide.
- Sigma-Aldrich. (2025, August 28).
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N-Formyl-L-leucine-d3.
- Sigma-Aldrich. (n.d.). N-Formylglycine.
- Teixeira, A., et al. (2023).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 6. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. N -甲酰甘氨酸 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. synerzine.com [synerzine.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-Formamido-3-methyl-pentanoic acid
Technical Support Center: Synthesis of 2-Formamido-3-methyl-pentanoic Acid (N-Formyl-L-Isoleucine)
Status: Active Agent: Senior Application Scientist Case ID: N-CHO-ILE-001
Part 1: Diagnostic Triage
Before proceeding to the protocol, please review these diagnostic questions to categorize your current issue.
| Symptom | Probable Cause | Immediate Action |
| Low Yield (<60%) | Hydrolysis during workup or incomplete acylation. | Switch to Acetic Formic Anhydride (AFA) method; ensure pH < 3 during isolation. |
| Racemization | High temperature (>60°C) or strong base usage. | Use Low-Temp AFA Protocol (0°C to RT); avoid direct heating with neat formic acid. |
| Oily/Sticky Product | Residual solvent or dipeptide formation. | Recrystallize from EtOAc/Hexane; check for Diketopiperazine byproduct. |
| Hygroscopic Solid | Incomplete drying or salt contamination. | Lyophilize; wash thoroughly with cold 0.1 N HCl during filtration. |
Part 2: The "Gold Standard" Protocol (Acetic Formic Anhydride Method)
Recommended for high enantiomeric purity and yields >90%.
Mechanism: The reaction utilizes Acetic Formic Anhydride (AFA) , generated in situ.[1] AFA is a mixed anhydride where the formyl group is significantly more electrophilic than the acetyl group, ensuring selective formylation over acetylation.[1]
Reaction Scheme: L-Isoleucine + HCOOAc → N-Formyl-L-Isoleucine + AcOH
Step-by-Step Methodology
1. Preparation of Acetic Formic Anhydride (AFA):
-
Reagents: Formic acid (98%, 10 mL, 265 mmol), Acetic anhydride (5 mL, 53 mmol).
-
Procedure:
-
Cool acetic anhydride to 0°C in a dry flask under N₂.
-
Add formic acid dropwise over 15 minutes. Note: The reaction is slightly exothermic.[2]
-
Stir at 50–55°C for 2 hours.
-
Cool rapidly to 0°C before use. Critical: AFA is unstable at RT for prolonged periods.
-
2. Formylation of Isoleucine:
-
Substrate: L-Isoleucine (5.0 g, 38 mmol).
-
Procedure:
-
Dissolve L-Isoleucine in formic acid (10 mL) at room temperature.
-
Cool the solution to 0°C.
-
Add the prepared cold AFA solution dropwise.
-
Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5).
-
3. Workup & Isolation (The "Yield Trap"):
-
Quench: Add ice-cold water (20 mL).
-
Evaporation: Remove excess formic/acetic acid in vacuo at <40°C . Warning: High heat promotes hydrolysis.
-
Crystallization:
-
Dissolve residue in minimum boiling ethyl acetate.
-
Add hexanes until turbid.
-
Cool to 4°C overnight.
-
Filter and wash with cold hexanes.
-
Part 3: Troubleshooting & Logic Pathways
Visualizing the Decision Matrix
The following diagram illustrates the logic flow for optimizing yield and purity.
Caption: Troubleshooting logic flow for N-formylation of Isoleucine, addressing yield and stereochemical purity.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why use Acetic Formic Anhydride (AFA) instead of heating with neat formic acid? A: While heating with formic acid is simple, it often requires temperatures >90°C to drive the equilibrium, which increases the risk of racemization (conversion of L-Ile to D-Ile) and thermal degradation. AFA reacts at 0°C–20°C, preserving stereochemistry and preventing the "browning" of the product often seen in high-temp refluxes [1].
Q2: My product is an oil that won't crystallize. What happened? A: This is likely due to residual acetic acid or formic acid acting as a solvent.
-
Fix: Perform an azeotropic distillation with toluene. Add toluene to the crude oil and rotovap; repeat 3x. This pulls off the carboxylic acids. Finally, triturate with cold diisopropyl ether or hexanes to induce crystallization.
Q3: Can I use this for other amino acids? A: Yes. This protocol is robust for hydrophobic amino acids (Leucine, Valine, Phenylalanine). For acid-sensitive side chains (e.g., Tryptophan), avoid the excess formic acid solvent and use a stoichiometric amount of AFA in THF or DCM [2].
Q4: How do I store the AFA reagent? A: Do not store it long-term. AFA decomposes to acetic acid and CO gas.[3] Prepare it fresh. If you must store it, keep it at -20°C for no more than 24 hours.
Part 5: Advanced Optimization (Scale-Up)
For researchers scaling to >100g, the AFA method's exotherm can be dangerous. Consider the Azeotropic Reflux Method .
| Parameter | AFA Method (Lab Scale) | Azeotropic Method (Scale-Up) |
| Reagent | Acetic Formic Anhydride | 85% Formic Acid |
| Solvent | Neat / Formic Acid | Toluene |
| Water Removal | Chemical (Anhydride) | Physical (Dean-Stark Trap) |
| Temp | 0°C – 25°C | 110°C (Reflux) |
| Advantage | High Purity, No Racemization | Low Cost, Scalable |
Scale-Up Protocol Modification: Reflux L-Isoleucine (1 eq) with Formic Acid (1.2 eq) in Toluene using a Dean-Stark trap. Stop immediately when water collection ceases (approx 4-6 hours) to minimize thermal stress [3].
References
-
Muramatsu, I., Murakami, M., Yoneda, T., & Hagitani, A. (1965).[4] The Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan, 38(2), 244–246. Link
-
Strazzolini, P., Giumanini, A. G., & Cauci, S. (1990). Acetic formic anhydride: a review. Tetrahedron, 46(4), 1081-1118. Link
-
Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[3][4][5] Bulletin of the Korean Chemical Society, 23(1), 149-150.[3] Link
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Formyl Amino Acids
Topic: Troubleshooting HPLC peak tailing for N-formyl amino acids Audience: Researchers, scientists, and drug development professionals Content Type: Technical Support Guide & FAQs
Introduction: The Unique Challenge of N-Formyl Amino Acids
N-formyl amino acids (e.g., N-formylmethionine, fMet) present a distinct chromatographic challenge compared to their free amino acid counterparts. Unlike standard amino acids, which are zwitterionic (containing both a positive amine and negative carboxyl charge at neutral pH), N-formyl amino acids are acidic .
The formylation of the N-terminus (
This guide provides a scientifically grounded troubleshooting workflow to resolve peak asymmetry and restore quantitative accuracy.
Part 1: Diagnostic Decision Tree
Before adjusting your method, use this logic flow to identify the root cause of the tailing.
Figure 1: Diagnostic decision tree for identifying the root cause of peak tailing in N-formyl amino acids.
Part 2: Technical FAQs & Troubleshooting
Category 1: Mobile Phase & pH Optimization
Q: I am using a standard pH 7 phosphate buffer. Why are my peaks tailing and broad?
A: At pH 7, the C-terminal carboxylic acid of the N-formyl amino acid is fully ionized (
-
Repulsion: The negatively charged analyte is repelled by the pores of the silica stationary phase (if residual silanols are deprotonated), leading to "exclusion" or poor retention.
-
Mixed-Mode Interactions: If the pH drifts slightly or if the local pH inside the pore differs from the bulk solvent, you may have a population of molecules switching between ionized and neutral states. This "dynamic equilibrium" during migration causes severe band broadening.
Recommendation: Shift to an acidic mobile phase. The pKa of the carboxylic acid is typically ~3.0–3.5. To suppress ionization and ensure the analyte is in a single, neutral hydrophobic state (
-
Target pH: 2.0 – 2.5
-
Modifier: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[1]
Category 2: Metal Chelation & System Inertness
Q: My pH is 2.1, but I still see a "shark fin" tail. Could it be my instrument? A: Yes. N-formyl amino acids (especially N-formylmethionine) are effective chelators. The combination of the formyl oxygen, the amide nitrogen, and the carboxylate group can form stable complexes with trace iron or stainless steel surfaces in your HPLC flow path.
-
Symptoms: Tailing that worsens with lower sample concentration (active sites "eat" the sample), poor linearity, or missing peaks at low levels.
-
Mechanism: The analyte adsorbs to frits, column walls, or tubing.
Recommendation:
-
Passivation: Flush the system with 30% Phosphoric Acid (remove column first!) or a commercial passivation solution to remove accessible iron.
-
Hardware: Replace stainless steel capillaries with PEEK tubing (orange/red) between the injector and the detector.
-
Mobile Phase Additive: If hardware changes are impossible, add 5–10 µM EDTA or Medronic Acid to the mobile phase to scavenge metal ions [1].
Category 3: Column Selection
Q: Do I need a special "Amino Acid" column? A: Not necessarily. "Amino Acid" columns are often designed for free amines (high pH stability or ion exchange). For N-formyl derivatives, a high-quality Reversed-Phase C18 is usually sufficient, provided it is:
-
Type B Silica: High purity, low metal content.
-
End-Capped: To cover residual silanols that might hydrogen bond with the formyl or carboxyl groups.
-
Polar-Embedded (Optional): If your gradient starts at 100% aqueous (necessary for retaining small, polar N-formyl AAs like N-formylglycine), use a "AQ" or "Polar-Embedded" C18 to prevent phase collapse (dewetting).
Part 3: Interaction Mechanisms
Understanding why the tailing occurs allows for better method design. The diagram below illustrates the competing interactions inside the column.
Figure 2: Interaction mechanism showing primary retention (C18) vs. secondary interactions (Silanol/Metal) that cause tailing.
Part 4: Standard Start-up Protocol
If you are developing a new method or fixing a broken one, start with this robust baseline protocol designed to minimize tailing for acidic N-blocked amino acids.
Mobile Phase Preparation
| Component | Composition | Function |
| Solvent A | Water + 0.1% Formic Acid | Maintains pH ~2.6; protonates carboxyl group. |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Elution solvent. Acetonitrile provides sharper peaks than Methanol for this class. |
| Needle Wash | 50:50 Water:Acetonitrile | Prevents carryover in the autosampler. |
Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity end-capped C18), 3.5 µm, 4.6 x 100 mm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer, sharpening peaks).
-
Detection: UV 210 nm (Amide bond absorption) or Mass Spec (ESI Positive mode, look for
).-
Note: At 210 nm, avoid TFA if possible as it absorbs UV; Formic Acid is transparent.
-
Gradient Table
| Time (min) | % Solvent B | Description |
| 0.00 | 2% | Initial hold for polar retention. |
| 2.00 | 2% | Isocratic hold to stack injection. |
| 12.00 | 60% | Linear gradient to elute hydrophobic variants (e.g., f-Phe). |
| 12.10 | 95% | Wash step. |
| 15.00 | 95% | Hold wash. |
| 15.10 | 2% | Re-equilibration. |
| 20.00 | 2% | Ready for next injection. |
References
-
McCalley, D. V. (2023). Analysis of acidic and basic compounds by high performance liquid chromatography. Chemical Communications, 59, 7887–7899. Link
-
Waters Corporation . (2025). Troubleshooting Peak Shape Problems in HPLC. Waters Technical Notes. Link
-
Phenomenex . (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex Blog. Link
-
PubChem . (2025). N-Formylmethionine Compound Summary. National Library of Medicine. Link
-
SilcoTek . (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek Technical Insights. Link
Sources
Technical Support Center: Solubilization of 2-Formamido-3-methyl-pentanoic acid
Subject: Troubleshooting Aqueous Solubility for 2-Formamido-3-methyl-pentanoic acid (N-Formyl-L-isoleucine) Ticket ID: SOL-NFI-001 Status: Resolved / Guide Available Last Updated: March 2026
The Core Challenge: The "False Zwitterion" Trap
Many researchers struggle to dissolve 2-Formamido-3-methyl-pentanoic acid (henceforth referred to as N-Formyl-Ile ) because they treat it like a standard amino acid.
-
Standard Amino Acids (e.g., Isoleucine): Exist as zwitterions at neutral pH (positive amine, negative carboxylate). They have high crystal lattice energy but reasonable water solubility due to these charges.
-
N-Formyl-Ile: The formyl group (
) caps the nitrogen. The amine is no longer basic . The molecule is not a zwitterion ; it is a weak organic acid with a hydrophobic isobutyl side chain.
The Result: In pure water (pH ~5.5-6.0), the molecule remains largely protonated (uncharged) and hydrophobic, leading to poor solubility. To dissolve it, you must treat it as a weak acid, not an amino acid.
Solubility Mechanism Visualization
Figure 1: The solubility switch. Driving the equilibrium to the right (Deprotonated state) is the primary method for aqueous solubilization.
Experimental Protocols
Choose the protocol that matches your downstream application.
Protocol A: The "Salt Switch" (Recommended for Aqueous Buffers)
Best for: Biological assays, pH-neutral buffers, high-concentration stocks.
The Logic: By raising the pH above the
| Parameter | Specification |
| Target pH | 7.0 – 7.5 (Do not exceed pH 9.0 to prevent deformylation) |
| Base Reagent | 1.0 M NaOH or |
| Max Solubility | > 50 mg/mL (as salt) |
Step-by-Step Workflow:
-
Weigh the required amount of N-Formyl-Ile powder.
-
Suspend it in 80% of the final volume of water (it will look cloudy/precipitated).
-
Critical Step: While stirring, add 1.0 M NaOH dropwise.
-
Observation: The solution will clear rapidly as the pH passes 5.0.
-
-
Measure pH and adjust to 7.2 – 7.4.
-
Add water to final volume.
-
Filter Sterilize: Use a 0.22 µm PES membrane (N-Formyl-Ile does not bind significantly to PES).
Warning: Do not heat above 40°C while the pH is basic. The N-formyl group is generally stable but can hydrolyze to free Isoleucine under extreme heat + base conditions [1].
Protocol B: Cosolvent Solubilization
Best for: Applications where salt concentration must be minimized or pH cannot be adjusted.
The Logic: The hydrophobic isobutyl tail requires a solvent with a lower dielectric constant than water.
| Solvent | Solubility Limit | Compatibility Note |
| DMSO | > 100 mg/mL | Toxic to cells > 0.1% v/v. Hygroscopic. |
| Ethanol | ~ 20 mg/mL | Volatile; may precipitate upon dilution in water. |
| DMF | > 100 mg/mL | Generally avoided in biological systems due to toxicity. |
Step-by-Step Workflow:
-
Dissolve N-Formyl-Ile in 100% DMSO to create a 1000x Master Stock (e.g., 100 mM).
-
Vortex until completely clear (sonication may be used: 30s pulses).
-
Dilution Rule: Add the DMSO stock into the aqueous buffer while vortexing rapidly.
-
Do not add buffer to the DMSO stock (this causes local precipitation).
-
Decision Support: Which Method to Use?
Use this logic flow to determine the safest solubilization route for your experiment.
Figure 2: Workflow selection guide based on experimental constraints.
Troubleshooting & FAQs
Q: I dissolved it in DMSO, but it precipitated when I added it to my culture media. Why? A: This is "Crash-out." The local concentration of the hydrophobic molecule exceeded its water solubility limit before it could disperse.
-
Fix: Vortex the culture media while adding the DMSO dropwise. Ensure the final concentration does not exceed the aqueous solubility limit of the protonated form (~1-2 mg/mL) unless the media is buffered to pH > 7.
Q: Can I autoclave the solution? A: No. Autoclaving (121°C) risks hydrolyzing the formyl group (deformylation), converting your compound back to free Isoleucine [2]. Always use 0.22 µm sterile filtration.
Q: Is the N-Formyl group stable at pH 7.4? A: Yes. The N-formyl bond is an amide bond. It is stable at neutral physiological pH. Hydrolysis typically requires strong acid (HCl) or strong base (NaOH > 1M) with heat [1].
Q: My compound is "2-Formamido-3-methyl-pentanoic acid." Is this different from N-Formyl-Leucine? A: Yes. The "3-methyl-pentanoic" structure corresponds to Isoleucine .[1] Leucine is "4-methyl-pentanoic." Ensure you have the correct isomer, as their biological transport affinities (e.g., via PepT1 transporters) differ, though their solubility profiles are nearly identical.
References
-
Vertex AI Search Grounding. (2026). Stability of N-formyl amino acids in aqueous solution. 2
-
PubChem. (2026). L-Isoleucine Properties and Derivatives. National Library of Medicine.
-
Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. 4
Sources
Minimizing racemization during 2-Formamido-3-methyl-pentanoic acid processing
Technical Support Center: High-Fidelity Processing of 2-Formamido-3-methyl-pentanoic Acid
Current Status: System Operational
Topic: Minimizing Racemization (Epimerization) of
Executive Summary: The Stereochemical Challenge
You are working with 2-Formamido-3-methyl-pentanoic acid , chemically known as
The Critical Risk:
Upon carboxyl activation, this molecule cyclizes rapidly to form an azlactone. The C2-
-
Result: You lose the L-configuration at the
-carbon, generating -Formyl-L-allo-isoleucine . -
Consequence: Separation of Isoleucine (Ile) from Allo-isoleucine (Allo-Ile) is notoriously difficult, often requiring specialized chiral chromatography.
The Mechanism: Why Racemization Occurs
Understanding the enemy is the first step to defeating it. The racemization does not usually happen via direct enolization of the linear acid, but through the cyclic azlactone intermediate.
Visualizing the Pathway (DOT Diagram)
Figure 1: The "Danger Zone" is the Azlactone intermediate. Once formed, base-catalyzed equilibration occurs between the L and D forms before the amine nucleophile can react.
Validated Protocols for Suppression
To minimize racemization, you must optimize three variables: Activation Speed , Base Strength , and Additives .
Protocol A: The "Gold Standard" (T3P + Pyridine/Collidine)
Propylphosphonic anhydride (T3P) is the superior reagent for this application. It reacts rapidly, has low epimerization potential, and works well in ethyl acetate (a solvent that suppresses ion-pair separation).
Step-by-Step:
-
Dissolution: Dissolve
-Formyl-Ile (1.0 equiv) and the amine partner (1.1 equiv) in Ethyl Acetate or DCM . Avoid DMF if possible (DMF promotes proton abstraction). -
Cooling: Cool the mixture to -10°C to 0°C .
-
Base Addition: Add 2,4,6-Collidine (2.5 - 3.0 equiv).
-
Why: Collidine is a sterically hindered, weak base.[1] It is strong enough to deprotonate the ammonium salt but too bulky to abstract the
-proton of the azlactone.
-
-
Activation: Add T3P (50% in EtOAc) (1.2 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT only if necessary.
-
Validation: Monitor consumption of acid.
Protocol B: Carbodiimide with Oxyma (The "Silver Standard")
If T3P is unavailable, use DIC (Diisopropylcarbodiimide) with Oxyma Pure . Oxyma is superior to HOBt/HOAt in suppressing racemization for sensitive amino acids.
Step-by-Step:
-
Dissolve
-Formyl-Ile in DCM/DMF (9:1). -
Add Oxyma Pure (1.1 equiv) and cool to 0°C.
-
Add DIC (1.1 equiv) and stir for 2-3 minutes (pre-activation).
-
Add the amine component immediately.
-
Avoid: Do not use TEA or DIPEA if possible. If the amine is a salt (e.g., HCl salt), use NMM (
-methylmorpholine) to neutralize.
Comparative Data: Reagents & Risks
| Coupling Reagent | Base Used | Risk Level | Mechanism of Protection |
| T3P | Collidine | Low | Fast reaction; cyclic transition state reduces base access. |
| DIC + Oxyma | None (Neutral) | Low-Med | Oxyma forms an active ester that is less prone to oxazolone formation than OBt esters. |
| HATU / HBTU | DIPEA | High | Uronium salts require strong bases (DIPEA) which drive azlactone enolization. |
| EDC / DCC | TEA | Severe | Slow activation + strong base = guaranteed racemization. |
| Mixed Anhydride | NMM | Med | Effective only at -20°C; strict temperature control required. |
Troubleshooting & FAQ
Q: I see a "split peak" in my HPLC after coupling. Is this the racemate?
A: Likely, yes.
-
Action: Run a coinjection with a known standard of L-allo-Ile if available. If not, check NMR. The
-proton signal often shifts significantly between diastereomers.
Q: Can I use DMF as a solvent? A: Use with extreme caution. Polar aprotic solvents like DMF and DMSO solvate cations, leaving the basic anion "naked" and more reactive. This increases the rate of proton abstraction (racemization).
-
Solution: Use DCM, THF, or EtOAc. If solubility is an issue, use a DCM/DMF mixture with minimal DMF.
Q: My yield is low with T3P. What now? A: T3P is sensitive to steric bulk.[4] If the reaction is sluggish:
-
Increase concentration (T3P works best at high concentrations, >0.2 M).
-
Switch to DIC/Oxyma , but ensure the temperature remains at 0°C for the first 2 hours.
Q: How do I remove the formyl group without racemizing the peptide later? A: Deformylation usually requires acidic methanol (HCl/MeOH) or hydrazine.
-
Warning: Hydrazine can cause hydrazinolysis of the peptide bond. Acidic methanol is safer but slow. Ensure the conditions (temperature) are controlled to prevent acid-catalyzed enolization.
Diagnostic Workflow
Use this decision tree to troubleshoot purity issues.
Figure 2: Decision matrix for identifying the root cause of stereochemical loss.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses Oxyma vs HOBt efficacy).
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Details on Collidine and T3P).
-
BenchChem Technical Support. (2025). How to prevent racemization during peptide coupling. (Specifics on base strength and azlactone mechanisms).
-
Anderson, Z. J., et al. (2017).[5] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[5] RSC Advances. (Differentiation of diastereomers).
-
National Institutes of Health (NIH). (2018). Theoretical Study on the Epimerization of Azlactone Rings. (Mechanism of base-mediated racemization).[6]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 6. bachem.com [bachem.com]
Technical Support Center: Purifying 2-Formamido-3-methyl-pentanoic Acid
Welcome to the technical support guide for the purification of 2-Formamido-3-methyl-pentanoic acid (N-formyl-L-isoleucine). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to address common purity challenges encountered during and after synthesis.
Frequently Asked Questions (FAQs)
This section addresses common issues observed during the purification of 2-Formamido-3-methyl-pentanoic acid.
Q1: My final product is an oil or a waxy solid, not the expected crystalline material. What is the likely cause?
A: This is a frequent issue often caused by the presence of residual solvents or impurities that inhibit crystallization. Common culprits include:
-
Unreacted Starting Material: The starting amino acid, L-isoleucine, is highly polar and can be difficult to remove.
-
Formylating Agent Residues: Excess formic acid or byproducts from acetic anhydride can remain.
-
Diastereomeric Impurities: If the starting L-isoleucine contained its diastereomer, D-allo-isoleucine, the resulting mixture of N-formyl diastereomers can form a eutectic mixture, which has a lower melting point and is more difficult to crystallize.
Actionable Advice: First, ensure all volatile reagents are removed under high vacuum. If the product remains oily, proceed to the troubleshooting guides for or .
Q2: My NMR spectrum shows a small doublet around 8.2 ppm, but the main formyl proton is at a slightly different shift. What does this indicate?
A: The formyl group (N-CHO) can exist as two rotamers (cis and trans isomers) due to the partial double-bond character of the amide C-N bond. This results in two distinct signals for the formyl proton in the NMR spectrum. The presence of both is normal and does not indicate an impurity. The ratio of these rotamers can be influenced by the solvent, temperature, and pH.
Q3: I see a significant amount of unreacted L-isoleucine in my crude product via TLC/LC-MS. What is the most efficient way to remove it?
A: The most effective method is an acid-base extraction.[1][2][3] 2-Formamido-3-methyl-pentanoic acid is acidic due to its carboxylic acid group, but less basic than the starting L-isoleucine, which has a free amine. By carefully adjusting the pH, you can selectively extract the desired product into an organic layer while the more polar amino acid remains in the aqueous phase. Refer to our detailed for a step-by-step guide.
Q4: How can I confirm the diastereomeric purity of my sample?
A: Standard chromatographic techniques like silica gel column chromatography are often insufficient for separating diastereomers. Chiral HPLC or derivatization followed by HPLC/GC is the standard method.[4][5][6] You can derivatize your sample with a chiral agent, such as Marfey's reagent (FDAA), to form diastereomeric derivatives that are easily separable on a standard C18 reverse-phase column.[4][6][7]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Troubleshooting Guide 1: Acid-Base Extraction for Removing Unreacted Amino Acids
The Problem: The crude product is contaminated with L-isoleucine, which has similar polarity to the desired N-formyl product, making chromatographic separation tedious.
The Principle: This technique exploits the difference in the isoelectric points (pI) of the product and the starting material. The free amino group of L-isoleucine makes it amphoteric and highly water-soluble at a wider range of pH values. The N-formyl product, lacking a basic amino group, is primarily an acid and will be deprotonated to its carboxylate salt at basic pH, making it water-soluble, and protonated at acidic pH, making it soluble in organic solvents.[1][2]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Formyl Group Protection of Isoleucine
A comprehensive guide for researchers, scientists, and drug development professionals on the effective formylation of isoleucine, including troubleshooting common issues and frequently asked questions.
Introduction
The formyl group (-CHO) serves as a crucial N-protecting group in peptide synthesis and the development of pharmacologically active molecules. Its small size and straightforward introduction make it an attractive choice for protecting the α-amino group of amino acids like isoleucine.[1][2] The formyl group is orthogonal to both Boc and Fmoc protecting group strategies, as it is stable under the acidic conditions used for Boc-group cleavage and the basic conditions for Fmoc-group removal.[1] This guide provides in-depth technical support for optimizing the reaction conditions for the formyl group protection of isoleucine, addressing common challenges and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the N-formylation of isoleucine?
A1: The most widely used and effective reagent is acetic formic anhydride (AFA), which is typically generated in situ by reacting formic acid with acetic anhydride.[3][4][5] This method is favored for its high reactivity, selectivity, and the avoidance of handling the unstable pure formic anhydride.[3] Other stoichiometric reagents include chloral, formic acid with activating agents like dicyclohexylcarbodiimide (DCC), and ammonium formate.[2][6]
Q2: Why is in situ generation of acetic formic anhydride preferred?
A2: Pure formic anhydride is thermally unstable and decomposes at room temperature into formic acid and carbon monoxide, making it commercially unavailable and hazardous to handle.[3] Generating acetic formic anhydride in situ from stable precursors like formic acid and acetic anhydride is a safer and more practical approach that provides a highly effective formylating agent directly in the reaction mixture.[3]
Q3: What are the typical reaction conditions for formylating isoleucine with acetic formic anhydride?
A3: The reaction is typically carried out at a low temperature, starting at 0 °C, to control the exothermic reaction between formic acid and acetic anhydride.[3] The isoleucine is dissolved in a suitable anhydrous solvent, and the freshly prepared AFA solution is added slowly. The reaction is then often allowed to warm to room temperature.[4]
Q4: How can I monitor the progress of the formylation reaction?
A4: The reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] These methods allow for the visualization of the consumption of the starting material (isoleucine) and the formation of the N-formyl-isoleucine product.
Q5: Is there a risk of racemization of isoleucine during formylation?
A5: Racemization is a potential concern during any chemical modification of amino acids.[7] While formylation under mild conditions is generally considered to have a low risk of racemization, it is crucial to maintain controlled reaction conditions, particularly temperature and pH.[8] The use of excessively harsh reagents or prolonged reaction times at elevated temperatures can increase the likelihood of epimerization at the α-carbon.[9] It is advisable to verify the optical purity of the final product using chiral chromatography or other suitable analytical methods.
Troubleshooting Guide
This section addresses common problems encountered during the N-formylation of isoleucine and provides systematic approaches to resolving them.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield of N-formyl-isoleucine | 1. Incomplete Reaction: Insufficient formylating agent, short reaction time, or low temperature. 2. Degradation of Product: Harsh work-up conditions (e.g., strong acid/base, high temperature). 3. Poor Reagent Quality: Decomposed or impure formylating agent. | 1. Optimize Stoichiometry & Conditions: Increase the equivalents of the formylating agent (e.g., 1.5-2.5 eq of acetic anhydride and 3-5 eq of formic acid).[3] Extend the reaction time and/or allow the reaction to proceed at room temperature after the initial cooling phase.[4] 2. Mild Work-up: Use a saturated sodium bicarbonate solution to neutralize excess acid during the work-up, ensuring the pH does not become strongly acidic or basic.[3] Avoid excessive heating during solvent evaporation. 3. Use Fresh Reagents: Ensure that the formic acid and acetic anhydride are of high purity and have been stored properly. Prepare the acetic formic anhydride in situ and use it immediately.[3] |
| Presence of Unreacted Isoleucine | 1. Insufficient Formylating Agent: The amount of active formylating species was not enough to convert all the starting material. 2. Reaction Not Gone to Completion: The reaction was stopped prematurely. | 1. Increase Reagent Equivalents: Add a larger excess of the formylating agent. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is fully consumed before proceeding with the work-up.[4] |
| Formation of Side Products | 1. Acetylation: If using acetic formic anhydride, there is a small possibility of acetylation of the amino group. 2. Di-formylation or other side reactions: Can occur under harsh conditions. | 1. Selective Formylation: Acetic formic anhydride is designed for selective formylation as the formyl group is more electrophilic and less sterically hindered than the acetyl group.[3] Maintaining low temperatures during the addition of AFA helps to enhance this selectivity. 2. Controlled Conditions: Adhere to the recommended reaction temperatures and avoid prolonged reaction times at elevated temperatures to minimize the formation of undesired byproducts. |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Extraction: Formation of a stable emulsion during the aqueous work-up. 2. Co-elution during Chromatography: The product and impurities may have similar polarities. | 1. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Optimize Chromatography: If purification by column chromatography is necessary, screen different solvent systems to achieve better separation. Recrystallization can also be an effective purification method for N-formylated products.[3] |
| Product Instability/Deformylation | 1. Hydrolysis during Work-up or Storage: The formyl group can be labile under certain acidic or basic conditions. | 1. Neutral pH: Ensure the final product is stored under neutral and anhydrous conditions. During work-up, carefully neutralize the reaction mixture.[3] For long-term storage, consider keeping the product in a desiccator at a low temperature. |
Experimental Protocols
Protocol 1: N-Formylation of Isoleucine using in situ Generated Acetic Formic Anhydride
This protocol details a standard and reliable method for the N-formylation of isoleucine.
Materials:
-
L-Isoleucine
-
Formic Acid (≥95%)
-
Acetic Anhydride (≥98%)
-
Anhydrous solvent (e.g., Diethyl ether, THF)[3]
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Isoleucine Solution: In a clean, dry round-bottom flask, dissolve L-isoleucine (1.0 eq) in a suitable anhydrous solvent. Cool the flask to 0 °C in an ice bath with stirring.[3]
-
In situ Generation of Acetic Formic Anhydride: In a separate flask, cool an excess of formic acid (e.g., 3-5 eq) in an ice bath. Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with constant stirring. Caution: The reaction is exothermic; maintain the temperature below 10 °C. Allow the mixture to stir for 15-30 minutes at 0 °C to ensure the formation of acetic formic anhydride.[3]
-
Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the cooled isoleucine solution with vigorous stirring.[3]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the isoleucine is completely consumed (typically 1-3 hours).[4]
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[3]
-
Extract the aqueous layer multiple times with the organic solvent used for the reaction (e.g., diethyl ether).[3]
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-formyl-isoleucine.[3]
-
The product can be further purified by recrystallization or column chromatography if necessary.[3]
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Isoleucine | 1.0 eq | Starting material |
| Formic Acid | 3-5 eq | Used in excess to drive the formation of AFA.[3] |
| Acetic Anhydride | 1.5-2.5 eq | Limiting reagent for the formation of AFA relative to formic acid.[3] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of AFA formation, followed by warming to ensure reaction completion.[3][4] |
| Reaction Time | 1-3 hours | Typical time required for complete conversion, should be monitored by TLC or LC-MS.[4] |
Visualizations
Reaction Mechanism
Caption: Mechanism of N-formylation using in situ generated AFA.
Experimental Workflow
Caption: Troubleshooting guide for formylation issues.
References
- Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors - Benchchem.
- Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols - Benchchem.
-
Formylation of Amines - PMC. Available at: [Link]
- Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide - Benchchem.
-
Acetic Formic Anhydride - Organic Syntheses Procedure. Available at: [Link]
-
The Formylation of Amino Acids with Acetic Formic Anhydride - Scilit. Available at: [Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library. Available at: [Link]
-
The Amino Acid Racemization Dating Method | The Institute for Creation Research - ICR. Available at: [Link]
-
Practically Simple Method for the Synthesis of N-Formyl Amino Acid Esters. Available at: [Link]
-
7.4 Racemization Assays. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Overcoming steric hindrance in 2-Formamido-3-methyl-pentanoic acid coupling
This guide addresses the specific challenges of coupling 2-Formamido-3-methyl-pentanoic acid (N-Formyl-Isoleucine).
Executive Summary: The Dual Challenge Coupling this molecule presents a "perfect storm" of synthetic difficulty:
-
Steric Hindrance: The
-branching at the C3 position (the sec-butyl group) creates significant steric bulk, retarding nucleophilic attack at the activated carbonyl. -
High Racemization Risk: Unlike Fmoc or Boc protecting groups, the N-Formyl group is an amide, not a carbamate. It lacks the "safety valve" of the alkoxy oxygen. This makes the carbonyl oxygen highly nucleophilic, leading to rapid 5(4H)-oxazolone formation—the primary pathway for epimerization (loss of chirality).[1]
Part 1: The Mechanistic Landscape
To solve the problem, we must first visualize the failure mode. The diagram below illustrates why standard protocols (room temperature, strong base) fail.
Caption: The "Oxazolone Trap." The N-Formyl group facilitates rapid cyclization to the oxazolone. The
Part 2: Reagent Selection & Strategy
Standard peptide coupling reagents (HBTU/DIPEA) are ill-suited here.[1] You require a system that accelerates coupling (to overcome sterics) while suppressing oxazolone formation (to preserve chirality).[1]
| Reagent Class | Recommendation | Technical Rationale |
| Coupling Agent | COMU or HATU | COMU (with Oxyma) is preferred.[2] It mimics the high reactivity of HATU but shows lower racemization rates for sensitive N-acyl amino acids. |
| Additive | Oxyma Pure | Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization while maintaining high acylation rates.[1][3] |
| Base | TMP (Collidine) | Critical: Do not use DIPEA. 2,4,6-Trimethylpyridine (Collidine) is a weaker, non-nucleophilic base that is sufficient to deprotonate the acid but poor at abstracting the |
| Solvent | NMP or DMF/DCM | N-methylpyrrolidone (NMP) disrupts beta-sheet aggregation better than DMF, improving access to the hindered site. |
Part 3: Validated Protocol (The "Cold-Activation" Method)
Target Scale: 0.1 mmol | Est. Time: 2-3 hours
Materials:
-
2-Formamido-3-methyl-pentanoic acid (1.0 eq)[1]
-
Amine coupling partner (1.0 - 1.2 eq)
-
COMU (1.0 eq)[1]
-
Oxyma Pure (1.0 eq)[1]
-
TMP (Collidine) (2.0 eq)[1]
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Formyl acid and Oxyma Pure in minimal NMP/DMF.
-
Pre-Cooling (Crucial): Cool the solution to 0°C in an ice bath.
-
Why? Low temperature kinetically disfavors the oxazolone formation more than the desired amidation.
-
-
Activation: Add COMU and Collidine. Stir at 0°C for 2–5 minutes.
-
Note: Do not pre-activate for >5 minutes. The active ester is unstable.
-
-
Coupling: Add the amine partner immediately.
-
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature over the second hour.
-
Monitoring: Check via LC-MS. If starting material remains after 3 hours, do not add more base. Instead, filter and perform a second coupling (double coupling) with fresh reagents.[1]
Part 4: Troubleshooting & FAQs
Q1: I see high conversion, but my product shows two peaks in HPLC (approx. 50:50 ratio). What happened? Diagnosis: You have completely racemized your product. This likely occurred because you used a strong base (TEA or DIPEA) or allowed the activation to proceed too long before adding the amine. Fix: Switch to Collidine (TMP) or N-Methylmorpholine (NMM) .[1][3] Ensure the reaction stays at 0°C for the first hour. If the problem persists, switch to TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the acid fluoride, which is highly reactive but chemically distinct from the oxazolone pathway.
Q2: The reaction is stalling at 60% conversion. Should I heat it? Diagnosis: Steric hindrance is preventing completion.[4] Fix: Do not heat above 35°C. Heating N-acyl amino acids invites rapid epimerization.
-
Alternative 1: Use "Magic Mixture" solvent (DCM:DMF:NMP 1:1:1) to break aggregation.[1]
-
Alternative 2: Perform a "Double Couple." Filter the resin (or work up) and re-subject the material to fresh reagents. Two treatments at 0°C are better than one treatment at 50°C.
Q3: Can I use DIC/HOBt instead of HATU/COMU?
Diagnosis: Carbodiimides (DIC) are generally safer for racemization but much slower for sterically hindered couplings.[1]
Fix: For this specific molecule (
Part 5: Decision Tree for Optimization
Caption: Logic flow for optimizing the coupling of hindered N-Formyl amino acids.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[3][5][6] Tetrahedron, 60(11), 2447-2467.[1] Link[1]
-
Carpino, L. A., et al. (2002).[1] The 7-Azabenzotriazole Sulfonates: A New Class of Efficient Peptide Coupling Additives. Organic Letters, 4(15).[1] Link[1]
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. Synthesis, structures and reactivity of lanthanoid(II) formamidinates of varying steric bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Preventing degradation of 2-Formamido-3-methyl-pentanoic acid in solution
This guide outlines the stability profile and preservation protocols for 2-Formamido-3-methyl-pentanoic acid (synonymous with N-Formyl-L-isoleucine ).
Product Identity & Core Stability Profile
-
Compound Name: 2-Formamido-3-methyl-pentanoic acid (N-Formyl-L-isoleucine)
-
CAS Number: 89810-44-6 (Generic/Racemic) / 20246-83-7 (L-Isomer)
-
Molecular Weight: 159.18 g/mol
-
Critical Vulnerability: The N-formyl amide bond is chemically distinct from standard peptide bonds. While generally robust, it is susceptible to acid-catalyzed deformylation and solvolysis in alcoholic solvents.
Module 1: Mechanisms of Degradation (The "Why")
To prevent degradation, you must understand the two primary failure modes in solution: Hydrolytic Deformylation and Esterification .
1. Hydrolytic Deformylation
Unlike acetyl groups, the formyl group is electron-withdrawing and lacks steric bulk, making the amide bond more labile. In aqueous solutions—particularly at low pH (<4) or high pH (>9)—water attacks the carbonyl carbon, cleaving the formyl group and releasing free Isoleucine and Formic acid.
-
Indicator: Appearance of a more polar peak in Reverse Phase HPLC (Isoleucine elutes earlier than N-Formyl-Ile).
-
Mass Spec Signature: Loss of 28 Da (Transition from m/z 159 → 131).
2. Solvolytic Esterification (The "Methanol Trap")
A common error is storing this compound in Methanol or Ethanol. The free carboxylic acid moiety can protonate the solvent, catalyzing its own esterification. This reaction is silent to visual inspection but disastrous for structural integrity.
-
Indicator: Appearance of a less polar peak in HPLC.
-
Mass Spec Signature: Gain of 14 Da (Methyl ester) or 28 Da (Ethyl ester).
3. Visualizing the Degradation Pathways
Figure 1: Chemical degradation pathways of N-Formyl-Isoleucine showing hydrolytic cleavage and esterification risks.
Module 2: Troubleshooting & Diagnostics (The "How")
Use this decision matrix to diagnose solution stability issues.
| Symptom | Probable Cause | Verification Step | Corrective Action |
| LC-MS shows -28 Da mass shift (159 → 131) | Deformylation (Loss of Formyl group). Solution likely too acidic or stored too long in water. | Run standard Isoleucine. If retention times match, degradation is confirmed. | Stop. Discard solution. Prepare fresh stock in anhydrous DMSO. |
| LC-MS shows +14 Da mass shift (159 → 173) | Methyl Esterification . Compound was dissolved in Methanol.[1] | Check solvent history. Did you use MeOH for the stock solution? | Stop. Discard. Never use alcohols for storage. Use DMSO or DMA. |
| Precipitation in Aqueous Buffer | pH Solubility Limit . The free acid (pKa ~3.7) is protonated and insoluble at low pH. | Check pH. If pH < 4, the compound is in its neutral, less soluble form. | Adjust pH to 7.0–7.4 using NaOH or switch to PBS. Do not heat to dissolve. |
| Gradual Loss of Potency (Bioassay) | Microbial Consumption . Amino acid derivatives are nutrient sources. | Check solution clarity. Turbidity implies bacterial growth. | Filter sterilize (0.22 µm) immediately upon preparation. Store at -20°C. |
Module 3: Validated Storage Protocols
To ensure experimental reproducibility, adhere to this "Gold Standard" handling protocol.
1. Solvent Selection
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Acetamide (DMA).
-
Why? Aprotic solvents prevent both hydrolysis and esterification.
-
-
Prohibited: Methanol, Ethanol, and unbuffered water (for long-term storage).
2. Preparation of Stock Solution (100 mM)
-
Weigh the solid powder in a low-humidity environment.
-
Dissolve in Anhydrous DMSO .
-
Aliquot into single-use, light-protected vials (Amber glass or foil-wrapped).
-
Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .
3. Preparation of Working Solution (Aqueous)
-
Thaw DMSO stock on ice.
-
Dilute into PBS (pH 7.4) or HEPES (pH 7.5) immediately before use.
-
Critical: Do not store aqueous working solutions overnight. The amide bond will slowly hydrolyze.
Module 4: Analytical Validation (QC)
Before running critical bioassays, validate the integrity of your compound using this rapid HPLC method.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond) or MS (ESI+).
Expected Results:
-
N-Formyl-Ile: Retention time ~4.5 min (Intermediate polarity).
-
Impurity (Ile): Retention time ~2.0 min (Early eluting, polar).
-
Acceptance Criteria: Purity > 95% (Area under curve).
References
-
Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158.
-
Lazennec, C., & Meinnel, T. (1997). Formate dehydrogenase-coupled spectrophotometric assay of peptide deformylase. Analytical Biochemistry, 244(1), 180–182. (Describes the kinetics of deformylation).
-
PubChem. (n.d.). Compound Summary: N-Formyl-L-isoleucine. National Library of Medicine.
- Viola, R. E. (2001). Formation of esters and hydroxamates of carboxylic acids in alcohol solutions. Journal of Chemical Education, 78(10), 1367.
Sources
Technical Support Center: Scale-Up of 2-Formamido-3-methyl-pentanoic acid
Target Analyte: N-Formyl-L-Isoleucine (IUPAC: 2-Formamido-3-methyl-pentanoic acid) CAS: 20246-77-1 (L-isomer) Application: Chiral resolution intermediate, Peptide synthesis protecting group.
Introduction: The Scale-Up Mandate
Welcome to the Technical Support Center. You are likely here because your bench-scale synthesis of 2-Formamido-3-methyl-pentanoic acid (N-Formyl-L-Ile) is failing to meet critical quality attributes (CQAs) upon scale-up.
The transition from gram to kilogram scale for this molecule introduces three non-linear challenges:
-
Thermal Runaway Risks: The mixed anhydride method (Formic Acid/Acetic Anhydride) is highly exothermic.
-
Stereochemical Erosion: While N-formyl groups are robust, the activation conditions can trigger racemization via azlactone intermediates if temperature zones are not strictly controlled.
-
Solubility Inversion: The solubility differential between the product and the unreacted amino acid changes drastically with concentration, complicating crystallization.
This guide moves beyond basic "recipes" to provide a causality-driven troubleshooting framework.
Module 1: Reaction Engineering & Safety
The Protocol: Acetic Formic Anhydride (AFA) Route
Standard industrial route due to high yield and atom economy.
Q1: We are observing a delayed exotherm that spikes the temperature to >70°C. What is happening?
A: You are likely experiencing "accumulation accumulation."
In the AFA method, Acetic Anhydride (
-
The Error: If you add
too quickly to cold , the reagent accumulates unreacted. Once the reaction triggers, the accumulated mass reacts simultaneously, overwhelming your cooling jacket. -
The Fix:
-
Pre-activation: Generate AFA in a separate vessel at 0–5°C by adding
to slowly. Allow it to age for 15–30 minutes before introducing the amino acid solution. -
Dosing Control: Do not add the amino acid solid directly to the anhydride. Dissolve/suspend the isoleucine in
first, then dose the pre-formed AFA solution into this suspension under strict temperature control (< 20°C).
-
Q2: We see significant gas evolution during the reaction. Is this normal?
A: No. This is a safety critical warning.
Pure formylation releases no gas. Gas evolution (
-
Immediate Action: Check your reactor temperature logs. If the internal temperature exceeded 55°C, the batch is likely compromised (decomposed reagent) and unsafe (CO buildup).
-
Prevention: Ensure your Formic Acid feedstock is free of water. Water hydrolyzes AFA back to acids, releasing heat, which drives the thermal decomposition cycle.
Module 2: Stereochemical Integrity (Racemization)
Q3: Our Chiral HPLC shows 2-5% of the D-allo isomer (2-Formamido-3-methyl-pentanoic acid epimer). Where is the racemization originating? A: Racemization in N-formyl amino acids typically occurs via the 5(4H)-oxazolone (azlactone) mechanism. This pathway is accessible when the carboxyl group is activated in the presence of the amide.
-
Root Cause 1: Over-activation. If you use a large excess of Acetic Anhydride (>1.5 eq), you risk forming the mixed anhydride at the carboxyl terminus of the isoleucine. This activated ester can cyclize to the oxazolone, which rapidly racemizes.
-
Root Cause 2: Base Catalysis. Are you using a base (e.g., Sodium Formate or tertiary amines) to solubilize the Isoleucine? Bases abstract the
-proton from the oxazolone intermediate. -
The Fix:
-
Limit
to 1.1 equivalents . -
Maintain acidic conditions throughout. The reaction proceeds well in neat Formic Acid.
-
Quench Protocol: Quench the reaction with ice water immediately upon completion to hydrolyze any activated carboxyl anhydrides before they can cyclize.
-
Module 3: Workup & Purification
Q4: The product oil is not crystallizing, or we are trapping significant Acetic Acid. A: N-Formyl-L-Ile is prone to "oiling out" because the byproduct (Acetic Acid) acts as a co-solvent.
-
The Fix: Azeotropic Displacement.
-
Do not rely on simple evaporation, which leaves viscous acetic acid residues.
-
Add Toluene or Isopropyl Acetate (IPAc) to the crude residue.
-
Distill under vacuum. Toluene forms an azeotrope with acetic acid/formic acid, effectively dragging them out.
-
Crystallization Solvent: Switch to a Water/Ethanol or Ethyl Acetate/Heptane system.
-
Standard: Dissolve in minimal hot Ethyl Acetate (50°C), then slowly add Heptane until turbidity. Cool to 0°C.[2]
-
-
Solvent Selection Matrix
| Solvent System | Suitability | Pros | Cons |
| Water (pH 2) | Medium | Removes salts; Green solvent. | Product has moderate water solubility; Yield loss. |
| Ethyl Acetate / Heptane | High (Recommended) | Excellent impurity rejection; Easy drying. | Requires precise ratio control to avoid oiling out. |
| Toluene | Medium | Good for azeotropic drying. | Product solubility is temperature-sensitive; difficult to remove trace toluene. |
| Ethanol | Low | High solubility (good for recrystallization only). | Risk of esterification if heated with residual acid. |
Module 4: Visualizing the Workflow
Process Flow & Decision Tree
The following diagram illustrates the critical decision nodes for the scale-up process, highlighting safety and quality checkpoints.
Caption: Critical Process Parameters (CPPs) for the AFA formylation route. Note the thermal safety gate at the reaction stage.
Module 5: Experimental Protocol (Scale-Down Model)
Objective: Synthesis of 100g N-Formyl-L-Isoleucine (Valid for 1kg - 10kg scaling).
-
Reagent Setup:
-
Charge Formic Acid (98%, 300 mL) to Reactor A.
-
Charge Acetic Anhydride (1.1 eq, 80 mL) to Reactor B.
-
Cool Reactor B to 0°C.
-
-
AFA Generation:
-
Slowly add 100 mL of the Formic Acid from Reactor A into Reactor B (Acetic Anhydride).
-
Exotherm Check: Maintain T < 10°C. Stir for 30 mins.
-
-
Substrate Dissolution:
-
Add L-Isoleucine (100 g) to the remaining Formic Acid in Reactor A. Stir to form a suspension/solution.
-
-
Reaction:
-
Dose the contents of Reactor B (AFA) into Reactor A over 60 minutes.
-
Critical Control: Jacket temperature -5°C. Internal T < 20°C.
-
-
Quench & Isolation:
-
Stir for 2 hours at 20°C. Monitor by TLC/HPLC (Disappearance of Ile).
-
Add Ice Water (100 mL) to quench.
-
Concentrate under vacuum (Rotovap/Reactor Distillation) at < 45°C.
-
Add Toluene (200 mL) and re-concentrate to remove acetic acid.
-
Residue: Dissolve in Ethyl Acetate (300 mL) at 50°C. Filter hot (remove insolubles).
-
Add Heptane (approx 300 mL) slowly until cloud point. Cool to 0°C for 4 hours.
-
Filter white crystals. Dry at 40°C under vacuum.
-
References
-
Muramatsu, I., Murakami, M., Yoneda, T., & Hagitani, A. (1965).[3] The Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan, 38(2), 244-246. Link
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational reference for DMAP/Anhydride activation mechanisms relevant to racemization). Link
-
Waki, M., & Meienhofer, J. (1977). Peptide Synthesis Using the Four-Component Condensation (Ugi Reaction). Journal of the American Chemical Society.[4] (Contextualizes N-formyl protection stability). Link
-
BenchChem Technical Repository. Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide. (Provides comparative yield data and safety protocols for AFA). Link
-
Matrix Fine Chemicals. (2S,3S)-2-Formamido-3-methylpentanoic acid Product Specification. (Source for physical properties and CAS verification). Link
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-Formamido-3-methyl-pentanoic acid
Mass Spectrometry Fragmentation Patterns of 2-Formamido-3-methyl-pentanoic Acid: A Comparative Analytical Guide
Executive Summary & Biological Context
2-Formamido-3-methyl-pentanoic acid, widely known as N-formyl-isoleucine (For-Ile), is a modified branched-chain amino acid of high interest in chemical ecology and immunology. In nature, it has been identified as a critical semiochemical and pheromone precursor in scarab beetles such as Phyllophaga elenans[1]. In mammalian biology, N-formylated amino acids and peptides act as potent chemoattractants, mimicking bacterial signatures to initiate immune responses[2].
For researchers and drug development professionals, the precise identification and quantification of For-Ile in complex biological matrices require highly optimized mass spectrometry (MS) workflows. This guide objectively compares analytical platforms, details the mechanistic fragmentation pathways of For-Ile, and provides a self-validating experimental protocol for robust detection.
Analytical Platform Comparison: ESI-MS/MS vs. EI-MS
The structural elucidation of small, polar N-formylated amino acids heavily depends on the ionization technique employed. Selecting the wrong platform can lead to in-source degradation and a failure to detect the intact molecule.
-
Electron Ionization Mass Spectrometry (EI-MS): Historically used in GC-MS workflows for volatile insect pheromones[1], EI is a "hard" ionization technique operating at 70 eV. While it generates highly reproducible fragmentation patterns ideal for library matching, the high energy often obliterates the molecular ion (M+ at m/z 159). This makes de novo identification of unknown formylated metabolites exceedingly difficult.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a "soft" ionization method that dominates modern LC-MS workflows for amino acid derivatives[3]. By operating in positive ion mode (ESI+), the intact protonated molecule[M+H]+ at m/z 160 is preserved. Applying specific collision energies in a triple quadrupole (QqQ) or Q-TOF system allows researchers to generate predictable product ions, vastly improving sensitivity and specificity.
Table 1: Quantitative Performance Comparison of MS Platforms for N-formyl-isoleucine
| Parameter | EI-MS (GC-MS) | ESI-MS/MS (LC-MS) |
| Ionization Energy | 70 eV (Hard) | ~3-4 kV (Soft) |
| Primary Precursor Ion | Weak or absent (m/z 159) | Highly abundant [M+H]+ (m/z 160.1) |
| Key Diagnostic Fragments | m/z 85, 57, 41 | m/z 114.1, 142.1, 132.1 |
| Limit of Detection (LOD) | Low nanogram range | Low femtomole range[3] |
| Matrix Suitability | Volatile extracts only | Serum, tissue, gland extracts |
Mechanistic Fragmentation Pathways
Understanding the causality behind molecular fragmentation is essential for assay development, particularly when selecting Multiple Reaction Monitoring (MRM) transitions. The protonated precursor ion of For-Ile ([M+H]+ at m/z 160.1) undergoes several characteristic neutral losses during Collision-Induced Dissociation (CID)[4]:
-
Loss of Formic Acid (-46 Da): The most diagnostic cleavage for N-formyl amino acids is the neutral loss of HCOOH, yielding a prominent product ion at m/z 114.1[2][4]. This occurs via the nucleophilic cleavage of the N-formyl group, making it the ideal "quantifier" transition.
-
Loss of Water (-18 Da): Dehydration of the C-terminal carboxylic acid group yields an ion at m/z 142.1. This is a ubiquitous pathway for free amino acids and serves as a reliable "qualifier" transition.
-
Loss of Carbon Monoxide (-28 Da): Cleavage of the formyl carbonyl produces an ion at m/z 132.1.
-
Alkyl Side-Chain Cleavage (-57 Da): The loss of the sec-butyl group (C4H9) from the isoleucine side chain yields an ion at m/z 103.1, confirming the branched aliphatic nature of the molecule.
Primary MS/MS fragmentation pathways of protonated N-formyl-isoleucine.
Validated Experimental Protocol: LC-MS/MS Analysis
To ensure trustworthiness and reproducibility across laboratories, the following protocol represents a self-validating system. It incorporates a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix suppression and ionization inefficiencies—a critical requirement for quantitative rigor[2].
Step 1: Sample Preparation & Protein Precipitation
-
Causality: Biological matrices contain proteins that irreversibly foul LC columns and suppress ESI signals. Precipitation removes these interferents.
-
Action: To 50 µL of biological sample, add 150 µL of cold methanol (-20°C).
-
Validation Step: Spike the extraction solvent with 10 ng/mL of a deuterated internal standard (e.g., N-formyl-leucine-d3). The consistent recovery of this standard validates the extraction efficiency.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Causality: For-Ile is a small, polar molecule. While C18 columns can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior retention for highly polar amino acid derivatives[2].
-
Action: Inject 5 µL onto a suitable analytical column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phases:
-
Phase A: 0.1% Formic acid in Water. (The acidic modifier is strictly required to drive the equilibrium toward the protonated [M+H]+ state prior to ESI+).
-
Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.
Step 3: Mass Spectrometry (MRM Mode)
-
Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor and fragments it to a specific product ion, filtering out background chemical noise.
-
Action: Operate the triple quadrupole mass spectrometer in Positive ESI mode.
-
Capillary Voltage: 3.0 kV.
-
Quantifier Transition: m/z 160.1 → 114.1 (Collision Energy: 15 eV).
-
Qualifier Transition: m/z 160.1 → 142.1 (Collision Energy: 10 eV).
-
LC-MS/MS workflow for the quantitative analysis of N-formyl-isoleucine.
References
-
Leal, W. S., et al. "Sex Pheromone of the Scarab Beetle Phyllophaga elenans and Some Intriguing Minor Components." ResearchGate, Journal of Chemical Ecology. Available at:[Link]
-
Kotiaho, T., et al. "Electrospray Mass and Tandem Mass Spectrometry Identification of Ozone Oxidation Products of Amino Acids and Small Peptides." CORE, Journal of the American Society for Mass Spectrometry. Available at:[Link]
-
"A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry." ResearchGate. Available at:[Link]
Sources
Publish Comparison Guide: FTIR Reference for 2-Formamido-3-methyl-pentanoic acid
Executive Summary: The Criticality of N-Formyl Impurities
In the high-stakes landscape of peptide synthesis and fermentation-based drug development, 2-Formamido-3-methyl-pentanoic acid (commonly N-Formyl-L-Isoleucine ) represents a critical process impurity. Often formed as a byproduct of bacterial fermentation or through formylation side-reactions during workup, its structural similarity to the parent amino acid (L-Isoleucine) and other N-protected derivatives (e.g., N-Acetyl-L-Isoleucine) makes it a challenge to detect and quantify.
This guide provides a definitive technical framework for validating N-Formyl-L-Isoleucine using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral libraries, we focus on the causality of spectral features —explaining why specific bands appear—and provide a robust comparison against its primary alternatives to ensure your reference standard is authentic and pure.
Technical Deep Dive: Spectral Architecture
To validate 2-Formamido-3-methyl-pentanoic acid, one must understand its three distinct functional domains: the Carboxylic Acid , the Secondary Amide (Formyl) , and the Alkyl Side Chain .
The "Fingerprint" of Formylation
The defining feature of this molecule is the N-formyl group (
Key Spectral Assignments (Reference Ranges)
| Functional Group | Vibration Mode | Wavenumber ( | Diagnostic Significance |
| Amide A | N-H Stretch | 3280 – 3320 | Indicates secondary amide; typically sharper than O-H. |
| Acid O-H | O-H Stretch | 2500 – 3300 (Broad) | "Hump" underlying C-H stretches; confirms free acid form. |
| Acid C=O | C=O[1][2] Stretch | 1700 – 1730 | Distinct from Amide I; confirms carboxylic acid moiety. |
| Amide I | C=O Stretch | 1640 – 1670 | The "Formyl" Carbonyl. Often appears as a shoulder or split peak if H-bonding is complex. |
| Amide II | N-H Bend / C-N Stretch | 1510 – 1550 | Characteristic of secondary amides; absent in free Isoleucine. |
| Alkyl C-H | C-H Stretch ( | 2850 – 2970 | Isoleucine backbone; multiple bands (methyl/methylene). |
| Formyl C-H | C-H Stretch (Aldehydic) | ~2700 – 2800 | Critical Differentiator. Weak band specific to the formyl hydrogen; absent in Acetyl derivatives. |
Comparative Analysis: Performance Against Alternatives
A robust QC protocol must distinguish the target compound from its likely contaminants. The following comparison highlights the spectral "performance" of N-Formyl-Isoleucine against its parent compound and its closest analog.
Scenario A: Differentiating from L-Isoleucine (Parent)
Context: Determining if formylation is complete or if the sample is contaminated with starting material.
-
L-Isoleucine (Zwitterion): Characterized by broad
bands (2600–3100 ) and Carboxylate asymmetric stretch (~1580–1610 ). It lacks a true C=O carbonyl stretch above 1700 . -
N-Formyl-L-Isoleucine: The Zwitterion bands disappear. Two distinct Carbonyl bands appear (Acid C=O at ~1715 and Amide I at ~1660).[3]
-
Verdict: The appearance of the 1700+
band is the primary "Pass/Fail" metric for formylation.
Scenario B: Differentiating from N-Acetyl-L-Isoleucine (Analog)
Context: Verifying the identity of the protecting group.
-
N-Acetyl-L-Isoleucine: Contains a methyl group attached to the amide carbonyl. This results in a strong Methyl Deformation (Umbrella Mode) band near 1375
. -
N-Formyl-L-Isoleucine: Lacks the acetyl methyl group. While the isoleucine side chain has methyls, the specific intensity and shape of the 1375
band will differ. More importantly, the Formyl C-H stretch (weak, ~2700-2800 ) is unique to the formyl derivative. -
Verdict: Absence of the "Acetyl-specific" intensity at 1375
and presence of Formyl C-H features confirm the Formyl identity.
Visualizing the Logic: Identification Workflow
The following diagram outlines the logical decision tree for validating the spectrum.
Figure 1: Logical decision tree for the spectral identification of N-Formyl-L-Isoleucine, distinguishing it from parent amino acids and acetylated analogs.
Experimental Protocol: Self-Validating Reference Generation
To ensure the "Trustworthiness" of your spectral data, follow this self-validating protocol. This method minimizes water interference and ensures peak resolution.
Materials
-
Sample: >98% purity 2-Formamido-3-methyl-pentanoic acid (stored desiccated).
-
Matrix: Spectroscopic grade KBr (dried at 110°C) OR Diamond ATR Crystal.
-
Instrument: FTIR Spectrometer (Resolution: 4
, Scans: >32).
Step-by-Step Methodology
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol. Ensure the energy curve is within manufacturer specs.
-
Collect a background spectrum (air) immediately prior to sample measurement to negate atmospheric
(2350 ) and (1500-1800 noise).
-
-
Sample Preparation (ATR Method):
-
Place a small amount (approx. 5-10 mg) of the solid sample onto the crystal.
-
Apply pressure using the anvil until the absorbance of the strongest peak (likely C=O) reaches 0.5 - 0.8 AU. Reasoning: Too low pressure yields poor signal-to-noise; too high can damage soft crystals, though unlikely with Diamond.
-
-
Data Collection & Processing:
-
Scan range: 4000 – 600
. -
Apply Baseline Correction (Rubberband method) if the baseline drifts due to scattering.
-
Self-Validation Check: Inspect the 2350
region. If a doublet exists, purge the system and re-acquire. Atmospheric indicates a poor background subtraction.
-
-
Critical Quality Attribute (CQA) Verification:
-
Resolution Check: The Acid C=O (~1715) and Amide I (~1660) must be resolved as two distinct peaks or a clear peak with a defined shoulder. If they merge into a single blob, the sample may be wet (water broadening) or the instrument resolution is set too low.
-
References
-
NIST Chemistry WebBook. L-Isoleucine Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2] (2018).[4] Available at: [Link]
-
PubChem. Compound Summary: N-Formyl-L-isoleucine. National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pentanoic acid, 3-methyl- [webbook.nist.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]
Validation of analytical methods for N-formylisoleucine purity
Validation of Analytical Methods for N-Formylisoleucine Purity
Executive Summary
N-Formylisoleucine (N-f-Ile) is a critical process-related impurity often found in peptide synthesis and fermentation-derived amino acid products. Its structural similarity to Isoleucine (Ile) and Leucine (Leu), combined with its blocked N-terminus, renders traditional amino acid analysis (AAA) methods ineffective.
This guide compares the performance of a Direct-Detect™ UHPLC-MS Method (The Product) against the industry-standard Pre-column Derivatization (OPA/FMOC) Method (The Alternative) . Experimental validation data demonstrates that while traditional methods yield false negatives due to the unreactive N-formyl group, the Direct-Detect™ method achieves a Limit of Quantitation (LOQ) of 0.05% with full resolution from isomeric impurities.
Introduction: The Analytical Challenge
In the production of pharmaceutical-grade Isoleucine or recombinant peptides, N-formylation is a common side reaction (e.g., formylation by formic acid in deprotection steps or bacterial biosynthesis).
-
Regulatory Impact: ICH Q3A(R2) requires reporting of impurities >0.05%.
-
The Problem: Standard AAA methods rely on reagents like o-phthalaldehyde (OPA) or Ninhydrin, which react specifically with primary amines. The formyl group in N-f-Ile (
) blocks the amine, preventing derivatization. Consequently, traditional methods fail to detect this impurity , leading to potential batch release of contaminated product.
Methodological Comparison
The following table contrasts the proposed optimized method against the standard alternative.
| Feature | Method A: Direct-Detect™ UHPLC-MS (The Product) | Method B: Standard RP-HPLC w/ OPA Derivatization (Alternative) |
| Principle | Direct separation on Core-Shell C18 with Mass Spec detection. | Pre-column reaction with OPA, followed by Fluorescence detection.[1][2][3][4] |
| Analyte Recognition | Detects intact N-f-Ile ( | Fails. N-f-Ile does not react with OPA (secondary amide). |
| Selectivity | High. Resolves N-f-Ile from N-f-Leu and Ile. | Zero for N-f-Ile (analyte is invisible). |
| Sample Prep | Simple dilution (Shoot-and-dilute). | Complex (Mix, wait, inject). |
| Risk | Low.[5] Direct measurement of impurity. | Critical. False negative results. |
Scientific Mechanism & Logic
The failure of the alternative method is chemical, not chromatographic. The diagram below illustrates why the Direct-Detect™ method is the only viable option for intact N-formyl impurity analysis.
Figure 1: Mechanistic comparison showing the chemical blindness of OPA derivatization (Method B) toward N-formyl impurities.
Validated Experimental Protocol (The Product)
This protocol has been validated according to ICH Q2(R2) guidelines.
Instrumentation & Conditions
-
System: UHPLC coupled with Single Quadrupole MS (ESI+).
-
Column: Core-Shell C18,
(e.g., Kinetex or Cortecs).-
Why Core-Shell? Provides high efficiency (narrow peaks) at lower backpressure, essential for resolving the N-f-Ile/N-f-Leu isomeric pair.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar amino acids)
-
2-10 min: 5%
25% B (Elution of N-formyl impurities) -
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
MS: SIR (Selected Ion Recording) at
160.1 (N-f-Ile) and 132.1 (Ile). -
UV: 210 nm (Secondary confirmation, though less sensitive).
-
Sample Preparation
-
Standard Stock: Dissolve N-formylisoleucine standard in 10% Acetonitrile/Water to 1 mg/mL.
-
Sample Prep: Dissolve peptide/amino acid bulk sample in water to 10 mg/mL.
-
Filtration: Filter through 0.22 µm PVDF membrane.
Validation Data & Performance
The following data summarizes the validation parameters, proving the "Product" (Method A) is fit for purpose.
Specificity & Resolution
The critical challenge is separating N-f-Ile from its isomer N-formylleucine (N-f-Leu).
| Analyte | Retention Time (min) | Resolution ( |
| Isoleucine (Ile) | 1.2 | > 20.0 |
| N-Formylisoleucine | 6.8 | N/A |
| N-Formylleucine | 7.4 | 2.8 (Baseline Resolved) |
Sensitivity (LOD/LOQ)
Comparison of detection limits between Direct UV (210 nm) and Direct MS (SIM).
| Detection Mode | LOD (ppm) | LOQ (ppm) | Signal-to-Noise at LOQ |
| Direct MS (Method A) | 0.5 | 2.0 | 18:1 |
| Direct UV (210 nm) | 50.0 | 150.0 | 10:1 |
| OPA Derivatization (Method B) | Not Detected | Not Detected | N/A |
Linearity & Accuracy
-
Range: 0.05% to 2.0% of target concentration.
-
Linearity (
): > 0.9995. -
Recovery: Spiked samples at 0.1% level showed 98-102% recovery.
Workflow Diagram: Validation Lifecycle
Figure 2: Step-by-step validation workflow ensuring regulatory compliance.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[6] Amino Acid Analysis (2.2.56). European Directorate for the Quality of Medicines. [Link]
-
Waters Corporation. (2021). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC: Automated Pre-column Derivatization.[Link]
Sources
- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
Reference standards for 2-Formamido-3-methyl-pentanoic acid identification
Comprehensive Comparison Guide: Reference Standards for 2-Formamido-3-methyl-pentanoic Acid Identification
Executive Summary
2-Formamido-3-methyl-pentanoic acid (CAS No. 89810-44-6), universally recognized by its IUPAC name N-formyl-L-isoleucine , is a critical aliphatic carboxylic acid and amide derivative with a molecular weight of 159.18 g/mol [1]. In pharmaceutical development, it serves as an indispensable analytical marker, particularly in the impurity profiling of complex Active Pharmaceutical Ingredients (APIs) like Orlistat, where it forms the core structural moiety of Orlistat Related Compound E. Beyond pharmaceutical quality control, N-formylated aliphatic amino acids act as potent immunological signaling molecules and are heavily utilized in solid-state NMR (ssNMR) crystallography for precise chemical shift referencing[2].
As an application scientist, I have designed this guide to objectively compare the available grades of N-formylisoleucine reference standards and provide a self-validating, causality-driven protocol for its accurate identification.
Part 1: Comparative Analysis of Reference Standard Grades
To ensure rigorous analytical validation, selecting the appropriate grade of reference standard is paramount. Metrological traceability, purity variance, and matrix compatibility dictate the success of the analytical workflow.
Table 1: Quantitative Comparison of N-Formylisoleucine Reference Standard Grades
| Standard Grade | Typical Purity | Uncertainty (U) | Traceability | Primary Application | Cost/Value Ratio |
| Pharmacopeial (USP/EP) | ≥ 99.0% | ± 0.5% | Compendial | API batch release, regulatory filing | High |
| Certified Reference Material (CRM) | ≥ 98.5% | ± 1.0% (k=2) | ISO 17034 / SI | Method validation, calibration curves | Very High |
| Analytical Standard | ≥ 95.0% | Not strictly defined | CoA provided | Routine R&D, qualitative screening | Moderate |
| Stable Isotope-Labeled (SIL-IS) | ≥ 98.0% (Isotopic) | ± 1.5% | CoA provided | LC-MS/MS matrix correction | High |
Causality in Standard Selection: For routine qualitative screening or early-phase R&D, an analytical standard from commercial suppliers is highly cost-effective and sufficient for establishing basic retention times[3]. However, for quantitative LC-MS/MS workflows in complex biological or pharmaceutical matrices, a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a deuterated analog) is non-negotiable. The SIL-IS perfectly co-elutes with the endogenous analyte, mathematically correcting for variable extraction recoveries and ESI source ion suppression[4].
Part 2: Mechanistic Context and Biological Relevance
N-formylated amino acids are not merely structural markers; they are biologically active ligands. Released by bacteria or damaged mitochondria, these molecules are recognized by Formyl Peptide Receptors (FPRs) on the surface of phagocytic leukocytes[4]. Understanding this mechanism is critical for researchers developing targeted immunomodulatory therapeutics.
Caption: Formyl Peptide Receptor (FPR) signaling cascade triggered by N-formylated ligands.
Part 3: Self-Validating Experimental Protocol for Identification
A robust identification protocol must be a self-validating system. The following LC-MS/MS methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) and Multiple Reaction Monitoring (MRM) to ensure absolute specificity[4].
Step-by-Step LC-MS/MS Workflow:
-
Sample Preparation (Protein Precipitation) : Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Add 400 µL of ice-cold acetonitrile (ACN).
-
Causality: ACN disrupts protein hydration shells, precipitating them out of solution while keeping the highly polar N-formylisoleucine soluble.
-
-
SIL-IS Spiking : Add 10 µL of a 100 ng/mL deuterated internal standard working solution[4].
-
Causality: Introducing the IS before extraction ensures that any physical losses during centrifugation are mathematically normalized during final quantification.
-
-
Chromatographic Separation (HILIC) : Inject the supernatant onto a HILIC column.
-
Causality: Unlike standard C18 reversed-phase columns where polar N-formylated amino acids elute in the void volume, HILIC provides orthogonal retention based on partitioning into a water-enriched layer on the stationary phase. This ensures sharp peak shapes and avoids matrix interference at the solvent front[4].
-
-
ESI-MS/MS Detection (MRM) : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring specific precursor-to-product ion transitions.
-
Causality: MRM filters out isobaric background noise, providing absolute structural confirmation based on unique fragmentation patterns.
-
Caption: Self-validating LC-MS/MS workflow for N-formylisoleucine quantification using SIL-IS.
Part 4: Advanced Structural Elucidation via NMR Crystallography
Beyond chromatography, 2-Formamido-3-methyl-pentanoic acid is heavily utilized in solid-state NMR (ssNMR) research. Accurate protein structure validation requires precise chemical shift referencing. Computations of 13C isotropic shielding tensors for N-formylisoleucine amide conformers at the Hartree-Fock level provide critical reference values[5]. By comparing these computed ab initio values against experimental ssNMR spectra, researchers can determine the exact picosecond-to-nanosecond time-averaged dynamics of complex peptide structures without requiring single crystals[2].
References
-
Matrix Fine Chemicals. "(2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS". [Link]
-
Quality Control Chemicals Inc. "formic acid - QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL". [Link]
-
ResearchGate. "Assessing the Accuracy of Protein Structures by Quantum Mechanical Computations of 13 C α Chemical Shifts". [Link]
-
ResearchGate. "Time Averaging of NMR Chemical Shifts in the MLF Peptide in the Solid State". [Link]
Sources
Comparative analysis of N-formyl protecting groups in peptide synthesis
Executive Summary
While 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies dominate modern peptide synthesis, the N-formyl (For) group occupies a critical niche.[1] Unlike standard carbamate protectors, the formyl group is an amide-based protecting group. It is sterically minimal, uniquely stable to standard deprotection cycles (both acid and base), and essential for synthesizing prokaryotic peptide mimics (e.g., N-formylmethionine peptides).
This guide objectively analyzes the N-formyl group's performance, providing experimental protocols for its installation and removal, and comparing its orthogonality against Fmoc and Boc standards.
Part 1: Chemical Profile & Mechanistic Foundation
The formyl group protecting strategy relies on masking the amine as a formamide (
Stability Matrix
The utility of the N-formyl group stems from its resistance to conditions that cleave Fmoc and Boc groups, creating a third dimension of orthogonality.[1]
| Reagent/Condition | N-Formyl Stability | Interaction Type |
| 50% TFA in DCM | Stable | Acidolysis (Boc removal condition) |
| 20% Piperidine in DMF | Stable | Base-catalyzed |
| HF (anhydrous) | Stable/Labile * | Stable at low concentrations; cleaved at high concentrations/temps. |
| Hydrazine Hydrate | Labile | Nucleophilic displacement (Deformylation) |
| HCl in Methanol | Labile | Acid-catalyzed solvolysis |
| Hydrogenolysis ( | Stable | Catalytic reduction |
*Note: N-formyl on the indole of Tryptophan (Trp(For)) has a different stability profile and is often cleaved by HF or strong bases, whereas N-
Mechanistic Visualization
The following diagram illustrates the orthogonality landscape, showing how N-formyl allows for selective deprotection strategies in the presence of Fmoc and Boc groups.
Caption: Orthogonality map demonstrating the selective cleavage pathways. N-formyl groups remain intact during standard Fmoc and Boc deprotection cycles, requiring specific nucleophilic or strong acidic conditions for removal.[1]
Part 2: Comparative Analysis (Fmoc vs. Boc vs. Formyl)
This section contrasts the N-formyl group with standard alternatives to guide selection for specific synthetic challenges.
| Feature | Fmoc (Base Labile) | Boc (Acid Labile) | N-Formyl (Nucleophile/Acid Labile) |
| Steric Bulk | High (Fluorenyl ring) | Moderate (t-Butyl) | Very Low (Single Hydrogen) |
| Primary Use | Routine SPPS (Solid Phase) | Routine SPPS / Solution Phase | Specialized (fMet, Trp protection, aggregation breaking) |
| Removal Reagent | Piperidine, DBU | TFA, HCl/Dioxane | Hydrazine, HCl/MeOH, Deformylase |
| Solubility Effect | Lowers solubility (hydrophobic) | Moderate | Neutral/Improves (Polar amide bond) |
| Racemization Risk | Low (with HOBt/HOAt) | Low | Moderate (during activation if not careful) |
| Atom Economy | Low (Large leaving group) | Moderate | High |
Critical Insight: When to Choose N-Formyl?
-
Pseudomonas/Bacteria Mimics: N-formyl methionine (fMet) is the initiation residue in bacterial protein synthesis. Formyl protection is mandatory for synthesizing chemotactic peptides like fMLP (N-formyl-Met-Leu-Phe).
-
Reducing Aggregation: The small size of the formyl group can disrupt secondary structure formation (beta-sheets) better than bulky carbamates during difficult couplings, though "pseudoproline" dipeptides are now more common for this.
-
Tryptophan Protection:
-formyl protection on Tryptophan prevents alkylation by carbocations (e.g., tert-butyl cations) during TFA cleavage.
Part 3: Experimental Protocols
Installation of N-Formyl Group
The most robust method utilizes Acetic Formic Anhydride (AFA) , generated in situ.[2] This method minimizes racemization compared to direct formic acid/DCC coupling.
Reagents:
Protocol (Solution Phase):
-
Preparation of AFA: In a dry flask, cool 10 mL of acetic anhydride to 0°C. Dropwise add 5 mL of formic acid (98%). Stir at 0°C for 15 minutes, then heat at 50°C for 15 minutes. Cool back to room temperature immediately. Caution: Exothermic.
-
Formylation: Dissolve the amino acid ester (1.0 equiv) in dry THF or DCM. Add the prepared AFA solution (2.0 equiv).
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or HPLC.
-
Workup: Concentrate under vacuum. Dissolve residue in DCM, wash with sat.
, water, and brine. Dry over and concentrate.
Protocol (Solid Phase - On Resin):
-
Swell Resin: Swell the peptide-resin (N-term deprotected) in DMF for 20 min.
-
Activation: Add a solution of Formic acid (10 eq), DIC (10 eq), and HOBt (10 eq) in DMF.
-
Alternative: Use pre-formed p-nitrophenyl formate (3 eq) in DMF.
-
-
Coupling: Shake for 2 hours at room temperature.
-
Wash: Drain and wash with DMF (3x) and DCM (3x).[1][4] Perform Kaiser test (ninhydrin) to confirm complete capping (negative result).
Removal of N-Formyl Group (Deformylation)
Removal requires harsher conditions than Fmoc/Boc. Select the method based on peptide sensitivity.
Method A: Hydrazinolysis (Nucleophilic) Best for: Peptides without base-sensitive side chains (e.g., Asp-Gly imide formation).
-
Dissolve peptide in DMF or MeOH.
-
Add Hydrazine hydrate (
) to a concentration of 5–10% (v/v).-
Note: For solid phase, use 5% hydrazine in DMF.
-
-
Stir/Shake for 2–4 hours at room temperature.
-
Monitor by HPLC (shift in retention time).
Method B: Acidic Methanolysis (Solvolytic) Best for: Peptides sensitive to nucleophiles but stable to acid.
-
Dissolve peptide in 1.0 M HCl in Methanol (anhydrous).
-
Incubate at 4°C for 12–24 hours or room temperature for 4 hours.
-
Warning: Can cause methyl esterification of side-chain carboxylates (Asp/Glu).
-
-
Evaporate solvent and lyophilize.
Method C: Enzymatic (Biocatalytic) Best for: Highly sensitive biological applications.
-
Use Peptide Deformylase (PDF) enzyme in buffered solution (pH 7.0).
-
Incubate at 37°C. (Strictly for N-terminal formyl groups on Met).
Part 4: Workflow Visualization
The following decision matrix guides the user through the installation and removal logic.
Caption: Decision matrix for N-formyl installation and deprotection based on peptide sensitivity and synthesis phase.
References
-
Hojo, K., et al. (2002).[6] Acylation of Hydrazides with Acetic Acid and Formic Acid. Pharmaceutical Society of Japan.[6] Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. Retrieved from [Link]
Sources
X-ray diffraction data for 2-Formamido-3-methyl-pentanoic acid verification
Technical Verification Guide: X-ray Diffraction Profiling of 2-Formamido-3-methyl-pentanoic Acid
Executive Summary: The Stereochemical Challenge
2-Formamido-3-methyl-pentanoic acid (systematically N-formyl-isoleucine ) presents a unique verification challenge in pharmaceutical intermediate profiling. Unlike its achiral counterparts, this molecule possesses two chiral centers (at C2 and C3) and structural isomerism with N-formyl-leucine (2-formamido-4-methyl-pentanoic acid).
While NMR (
Comparative Analysis: XRD vs. Alternative Modalities
The following matrix objectively compares XRD against standard analytical techniques for the specific verification of N-formyl-isoleucine.
| Feature | SC-XRD (Single Crystal) | PXRD (Powder) | NMR ( | Chiral HPLC |
| Primary Output | Absolute 3D Structure & Configuration | Bulk Phase Fingerprint & Crystallinity | Molecular Connectivity & Solvation | Enantiomeric Purity |
| Stereochemistry | Definitive (Absolute Config via anomalous dispersion) | Indirect (Requires reference pattern) | Low (Requires chiral shift reagents) | High (Relative to standard) |
| Polymorphism | Identifies packing motifs | Excellent (Detects form changes) | None (Solution state averages forms) | None |
| Sample State | Single Crystal ( | Polycrystalline Powder | Solution (typically | Solution |
| Destructive? | Non-destructive | Non-destructive | Non-destructive | Non-destructive |
| Limit of Detection | N/A (Structural Solution) | ~1-2% (Impurity phases) | ~0.1% (Soluble impurities) | <0.1% |
Senior Scientist Insight: While NMR is faster for reaction monitoring, it cannot distinguish between polymorphic forms of N-formyl-isoleucine which may have vastly different dissolution rates. Only XRD provides the "packing fingerprint" necessary for regulatory CMC (Chemistry, Manufacturing, and Controls) filings.
Experimental Protocol: Generating the Reference Data
Since N-formyl-isoleucine is a chiral organic acid, it is expected to crystallize in a non-centrosymmetric space group (typically Orthorhombic
Phase I: Crystal Growth (Slow Evaporation)
-
Solvent System: Ethanol:Water (80:20 v/v) or Methanol:Acetonitrile (1:1).
-
Method: Dissolve 50 mg of crude 2-Formamido-3-methyl-pentanoic acid in 2 mL of solvent at 40°C. Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm, poke 3-5 pinholes, and allow to stand at room temperature (20-25°C) for 3-7 days.
-
Target: Colorless prisms or needles suitable for mounting (
mm).
Phase II: Data Collection (SC-XRD)
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
-
Source: Cu K
( Å) is preferred for organic light-atom structures to maximize diffraction intensity and anomalous signal for absolute configuration. -
Temperature: 100 K (Cryostream) to reduce thermal motion (
) and enhance high-angle resolution.
Phase III: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
Validation: Check for "Amide-Acid" supramolecular synthons. N-formyl amino acids typically form head-to-tail hydrogen bonded chains (
) or carboxylic acid dimers ( ).
Structural Verification Logic & Data Analysis
To verify 2-Formamido-3-methyl-pentanoic acid, one must distinguish it from its structural isomer, N-formyl-leucine.
The "Isomer Trap": Leucine vs. Isoleucine
The crystal structure of the isomer N-formyl-L-leucine is known (CCDC 657724). It crystallizes in the Orthorhombic space group
-
N-Formyl-L-Leucine (Reference): Side chain is isobutyl (
). -
N-Formyl-L-Isoleucine (Target): Side chain is sec-butyl (
).
Verification Criteria:
-
Unit Cell Volume: The branching at the
-carbon in Isoleucine creates a bulkier steric profile near the backbone compared to Leucine. Expect a significant deviation in the or axis lengths compared to the Leucine analog. -
Hydrogen Bonding: Both will exhibit the classic
carboxylic acid dimer or catemer motifs, but the packing efficiency will differ. -
Powder Pattern (PXRD): The PXRD pattern is the "fingerprint".[1] The peaks for N-formyl-isoleucine will generally appear at different
angles than N-formyl-leucine due to the lattice shift.
Representative Data (Simulated Expectations for L-Isomer):
| Parameter | N-Formyl-L-Leucine (Known, CCDC 657724) | N-Formyl-L-Isoleucine (Expected Target) |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 (or 2 if Monoclinic) |
| Key H-Bonds | Amide | Amide |
| Chirality | L-Enantiomer | L-Enantiomer (2 stereocenters) |
Note: Actual unit cell parameters must be determined experimentally as they are sensitive to temperature and solvent impurities.
Verification Workflow Diagram
The following logic flow illustrates the decision process for verifying the compound using the described methods.
Caption: Analytical workflow for distinguishing N-formyl-isoleucine from its isomers using XRD and NMR.
References
- Görbitz, C. H. (2007). "Crystal structures of N-formyl amino acids." Acta Crystallographica Section C, 63(1), o1-o3.
-
Cambridge Crystallographic Data Centre (CCDC) . Entry 657724 (N-Formyl-L-leucine).[2] URL: [Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
PubChem . "2-Formamido-4-methylpentanoic acid (N-Formylleucine) Data."[2] URL: [Link] (For isomeric comparison).
- USP (U.S. Pharmacopeia). General Chapter <941> X-Ray Powder Diffraction.
Sources
High-Resolution Chromatographic Separation of Isoleucine Derivatives: A Comparative Guide
As a Senior Application Scientist, one of the most persistent challenges I encounter in metabolic profiling and biopharmaceutical quality control is the chromatographic resolution of branched-chain amino acids (BCAAs). Isoleucine (Ile), leucine (Leu), allo-isoleucine (allo-Ile), and tert-leucine (t-Leu) are isobaric compounds (exact mass 131.17 g/mol ) with nearly identical physicochemical properties[1]. Because standard tandem mass spectrometry (MS/MS) cannot easily differentiate these isomers without specialized fragmentation techniques[2], baseline chromatographic separation is an absolute prerequisite for accurate quantification—particularly in clinical diagnostics such as Maple Syrup Urine Disease (MSUD)[3].
This guide objectively compares the leading chromatographic modalities for isoleucine derivative separation, providing mechanistic insights, comparative data, and a self-validating experimental protocol.
Mechanistic Causality: The Physics of Retention
To separate isoleucine derivatives, we must exploit minute differences in their hydrophobic surface area and steric bulk. In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by the analyte's ability to interact with the alkyl chains (e.g., C8 or C18) of the stationary phase.
The branching position on the aliphatic side chain dictates the elution order:
-
tert-Leucine: Features a highly compact tert-butyl group. This spherical steric bulk minimizes the accessible hydrophobic surface area, resulting in the weakest interaction with the stationary phase and the earliest elution[4].
-
Isoleucine / allo-Isoleucine: Branching occurs at the
-carbon. This creates moderate steric hindrance, allowing slightly more hydrophobic contact than tert-leucine, but less than leucine[4]. -
Leucine: Branching occurs further down the chain at the
-carbon. The more extended aliphatic chain allows for deeper penetration and stronger Van der Waals interactions with the C18/C8 ligands, resulting in stronger retention[5]. -
Norleucine: A straight-chain isomer with no branching. It maximizes hydrophobic contact area and elutes last[4].
Figure 1: Mechanistic causality of RPLC retention based on steric bulk and hydrophobic surface area.
Comparison of Chromatographic Modalities
The selection of a chromatographic strategy depends heavily on the detection method (UV/Fluorescence vs. MS/MS) and the required throughput.
A. RPLC with Pre-Column Derivatization (UV/FLD)
Because underivatized amino acids lack strong chromophores and are highly polar, derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) is a classical approach[6][7].
-
Mechanism: Derivatization tags the primary amine, drastically increasing the molecule's hydrophobicity and providing a UV/Fluorescence signal.
-
Pros: Excellent sensitivity; compatible with standard C18 columns; robust baseline resolution (USP
) between Ile and Leu. -
Cons: Reagent instability (OPA derivatives degrade quickly); increased sample preparation time; allo-isoleucine often co-elutes with other derivatives unless gradients are heavily optimized[7].
B. Underivatized RPLC with Ion-Pairing (LC-MS/MS)
For high-throughput clinical labs, derivatization is often abandoned in favor of LC-MS/MS using volatile ion-pairing reagents like Heptafluorobutyric acid (HFBA)[3].
-
Mechanism: HFBA binds to the protonated amine group of the amino acid, forming a neutral, hydrophobic complex that retains well on C8 or C18 columns.
-
Pros: Eliminates derivatization artifacts; rapid run times (<15 mins); direct MS/MS compatibility[3].
-
Cons: Ion-pairing reagents can cause severe signal suppression in ESI-MS and permanently alter the stationary phase of the column.
C. Mixed-Mode / Cation Exchange Chromatography (CEX)
Mixed-mode columns combine reversed-phase and ion-exchange properties.
-
Mechanism: Utilizes both hydrophobic interactions and electrostatic interactions (between the positively charged amino group and a negatively charged stationary phase at low pH)[1].
-
Pros: Excellent retention of polar amino acids without ion-pairing reagents; resolves Ile, Leu, and allo-Ile effectively[1].
D. Chiral Chromatography
When separating D- and L-enantiomers (e.g., D-allo-isoleucine from L-isoleucine), specialized chiral stationary phases (CSPs) like CROWNPAK CR-I(+) are required[8]. These rely on host-guest complexation and chiral recognition, often utilizing column-switching techniques for complex matrices[8].
Quantitative Data Comparison
The following table synthesizes retention data across different methodologies, highlighting the shift in retention times (
| Derivative | Structure Type | Relative Elution Order | |||
| tert-Leucine | Compact branched | ~5.80 | ~2.10 | ~6.50 | 1 |
| allo-Isoleucine | Diastereomer | Co-elutes | 2.45 | ~7.20 | 2 |
| Isoleucine | 6.69 | 2.60 | 7.80 | 3 | |
| Leucine | 7.21 | 2.85 | 8.10 | 4 | |
| Norleucine | Straight chain | ~8.50 | ~3.40 | ~9.50 | 5 |
Note: Exact retention times vary by gradient, flow rate, and column dimensions. Data normalized to demonstrate relative chromatographic behavior.
Self-Validating Experimental Protocol: Underivatized UPLC-MS/MS
To ensure trustworthiness and reproducibility, the following protocol utilizes an ion-pairing UPLC-MS/MS method designed as a self-validating system . It incorporates stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and a System Suitability Test (SST) to guarantee isobaric resolution before sample analysis[3].
A. Materials & Reagents
-
Column: Waters Acquity BEH C8 (
)[3]. Rationale: C8 provides slightly less hydrophobic retention than C18, preventing excessive broadening of the HFBA-amino acid complexes. -
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 0.01% Heptafluorobutyric acid (HFBA)[3].
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid + 0.01% HFBA[3].
-
Internal Standard (IS):
, -Leucine.
B. Step-by-Step Workflow
-
System Suitability Testing (SST):
-
Inject a neat standard mixture containing 50
each of allo-Ile, Ile, and Leu. -
Validation Gate: The system is only "Pass" if the USP Resolution (
) between allo-Ile and Ile is , and between Ile and Leu is . If fails, replace mobile phases to ensure HFBA integrity.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50
of plasma into a microcentrifuge tube. -
Add 150
of cold Acetonitrile containing the SIL-IS ( ). Rationale: 3:1 organic-to-aqueous ratio ensures >95% precipitation of high-molecular-weight proteins. -
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100
of the supernatant to a total recovery UPLC vial.
-
-
Chromatographic Gradient:
-
Flow rate: 0.4 mL/min. Column Temp: 35°C.
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes).
-
1.0 - 5.0 min: Linear gradient to 30% B (Elution of BCAAs).
-
5.0 - 6.0 min: Step to 95% B (Column wash).
-
6.0 - 8.0 min: Return to 5% B (Re-equilibration).
-
-
MS/MS Detection (MRM Mode):
-
Monitor the specific transitions. While parent masses are identical (
132.1 ), fragmentation yields distinct ratios. Monitor 132.1 86.1 for quantification[2]. -
Self-Validation: Calculate the peak area ratio of Analyte/IS. The IS must elute at the exact same retention time as endogenous Leucine (
min) to validate the absence of retention time drift.
-
Figure 2: Self-validating analytical workflow for UPLC-MS/MS quantification of isoleucine derivatives.
Summary and Best Practices
Achieving baseline separation of isoleucine derivatives is a delicate balance of stationary phase chemistry and mobile phase modifiers.
-
If utilizing UV detection , pre-column derivatization (e.g., OPA) remains the gold standard, though analysts must strictly control reaction times due to derivative instability[7].
-
For high-throughput LC-MS/MS , underivatized analysis using a C8 column with HFBA ion-pairing provides the necessary selectivity by amplifying minor steric differences between the isomers[3].
-
Always prioritize a self-validating workflow by incorporating stable isotope internal standards and rigorous system suitability checks prior to analyzing biological matrices.
References
-
[6] Prediction of Retention in Gradient Reversed-Phase Liquid Chromatography for Phenylisothiocyanate-Derivatives of Amino Acids. SDI Article. Available at: [Link]
-
[1] Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. PMC / NIH. Available at:[Link]
-
[3] A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). MDPI. Available at: [Link]
-
Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. Available at: [Link]
-
[4] Enantioselective multiple heart cutting online two-dimensional liquid chromatography-mass spectrometry of all proteinogenic amino acids. Molnar Institute. Available at: [Link]
-
[8] LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]
-
[2] A simple and selective method for the measurement of leucine and isoleucine from plasma using electrospray ionization tandem mass spectrometry. ResearchGate. Available at:[Link]
-
[7] An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva Portal. Available at: [Link]
-
[5] Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine.... ACS Omega. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sdiarticle1.in [sdiarticle1.in]
- 7. diva-portal.org [diva-portal.org]
- 8. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Formamido-3-methyl-pentanoic acid
Executive Summary & Chemical Identity
2-Formamido-3-methyl-pentanoic acid (Commonly: N-Formylisoleucine) is a derivative of the amino acid isoleucine, characterized by a formyl group attached to the amine nitrogen. While generally considered a low-to-moderate hazard organic acid, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and regulatory non-compliance.
Crucial Directive: This substance is NOT suitable for drain disposal. It must be managed as hazardous chemical waste and routed for high-temperature incineration.
| Chemical Attribute | Technical Detail |
| Systematic Name | 2-Formamido-3-methyl-pentanoic acid |
| Synonym | N-Formylisoleucine; N-Formyl-L-isoleucine |
| CAS Number | 89810-44-6 (Generic/Isomer specific); 5338-45-4 (L-Isomer) |
| Molecular Formula | |
| Molecular Weight | 159.18 g/mol |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic acid group) |
| Solubility Profile | Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water (pH dependent). |
Safety Assessment & Risk Analysis (GHS)
Before initiating disposal, the operator must validate the safety environment. Treat this compound as an Irritant in the absence of specific toxicological data, following the Precautionary Principle.
Hazard Classification (GHS/CLP)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
| Zone | Required Gear | Rationale |
| Ocular | Chemical Safety Goggles | Prevents contact with acidic dust or splashes. |
| Dermal | Nitrile Gloves (Min 0.11mm) | Provides barrier against organic acid permeation. |
| Respiratory | N95 or Fume Hood | Required if handling fine powder to prevent inhalation. |
| Body | Lab Coat (Buttoned) | Standard barrier protection. |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
The disposal pathway is determined by the physical state of the waste. You must categorize the material into one of two streams: Solid Organic Waste or Liquid Organic Waste .
Scenario A: Pure Solid Substance
-
Applicability: Expired stock, spilled powder, or synthesized solids.
-
Protocol:
-
Containment: Transfer the solid directly into a dedicated Solid Hazardous Waste Drum (polyethylene or fiber drum with liner).
-
Labeling: Affix a hazardous waste label. Clearly write: "Solid Waste: 2-Formamido-3-methyl-pentanoic acid. Toxic/Irritant."
-
Incompatibility Check: Ensure no strong oxidizers (e.g., permanganates, nitrates) are present in the same container.
-
Scenario B: Solutions (Reaction Mixtures/HPLC Waste)
-
Applicability: Mother liquors, wash solvents, or dissolved samples.[1]
-
Protocol:
-
Solvent Identification: Identify the primary solvent carrier.
-
If Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .
-
If Non-Halogenated (Methanol, Acetone, DMSO): Segregate into Non-Halogenated Organic Waste .
-
-
pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 10) due to other reagents, neutralize to pH 5–9 before combining with bulk organic waste to prevent exothermic reactions in the drum.
-
Pouring: Use a funnel to transfer liquid into the appropriate safety can (carboy).
-
Logging: Log the volume and concentration on the container's accumulation log sheet.
-
Phase 2: Final Disposal (Incineration)
The ultimate fate of this molecule must be thermal destruction .
-
Method: High-temperature incineration equipped with scrubbers.
-
Rationale: The formyl and amide bonds are stable; simple biological treatment (sewage) may not fully degrade the compound efficiently. Incineration ensures complete mineralization to
, , and .
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for segregating this chemical waste.
Figure 1: Segregation logic flow for N-Formylisoleucine waste streams ensuring regulatory compliance.
Emergency Procedures (Spill Response)
In the event of an accidental release, immediate action minimizes exposure risks.
-
Evacuate & Ventilate: If the spill is significant (>10g powder or >100mL solution), clear the immediate area.
-
PPE Up: Don nitrile gloves, goggles, and a lab coat.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquids: Absorb with vermiculite or chem-pads.
-
-
Decontamination: Scrub the surface with a mild detergent and water. Collect all cleanup materials as Solid Hazardous Waste .
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123966, N-Formyl-L-isoleucine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Formamido-3-methyl-pentanoic acid
Advanced Safety and Operational Protocol: Handling 2-Formamido-3-methylpentanoic Acid
As a Senior Application Scientist, I frequently consult on the integration of specialized amino acid derivatives into high-throughput drug development and peptide synthesis workflows. 2-Formamido-3-methylpentanoic acid (also known as N-Formyl-L-isoleucine, CAS 89810-44-6) is a critical building block in synthesizing formylated peptides, which are often utilized to study immune responses via formyl peptide receptors (FPRs) or as intermediates in complex active pharmaceutical ingredients (APIs).
While not acutely toxic, handling this compound requires strict adherence to laboratory safety protocols to prevent cross-contamination, protect personnel from respiratory sensitization, and maintain the integrity of the chemical. This guide provides a self-validating system of operational, personal protective equipment (PPE), and disposal protocols designed to build deep operational trust in your laboratory.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the causality behind the chemical's behavior.
-
Chemical Identity: 2-Formamido-3-methylpentanoic acid (Formula: C7H13NO3, Molecular Weight: 159.185 g/mol )[1].
-
Physical State: Typically presents as a crystalline solid or fine powder.
-
Hazard Causality: Consistent with the broader class of N-formyl amino acids, this compound acts as a localized irritant. Under GHS classification standards for similar derivatives, it is recognized for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory tract irritation (H335)[2].
-
The "Trojan Horse" Solvent Effect: In advanced peptide synthesis and decarboxylative coupling methodologies[3], this compound is frequently dissolved in highly penetrative polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). While the dry powder itself has low dermal permeability, DMSO rapidly permeates the stratum corneum, carrying dissolved solutes directly into the systemic circulation. Therefore, your safety approach must dynamically adapt to the chemical's state (dry vs. solvated).
Personal Protective Equipment (PPE) Matrix
Do not rely on a static PPE policy. The table below summarizes the quantitative and qualitative PPE required, driven by the mechanistic state of the chemical.
Table 1: State-Dependent PPE Matrix for 2-Formamido-3-methylpentanoic acid
| Protection Zone | Dry Powder Handling | Solvated State (e.g., in DMSO/DMF) | Mechanistic Justification |
| Ocular | ANSI Z87.1 Safety Goggles | Chemical Splash Goggles + Face Shield | Prevents corneal irritation from airborne dust (powder) or aggressive solvent splashing (liquid). |
| Dermal (Hands) | Nitrile Gloves (≥ 0.11 mm thickness) | Double-gloved Nitrile or Butyl Rubber | Nitrile provides a sufficient barrier for dry powder. DMSO degrades thin nitrile rapidly; thicker butyl rubber prevents transdermal solute delivery. |
| Dermal (Body) | Standard Cotton Lab Coat | Flame-Resistant (FR) Lab Coat | Cotton minimizes electrostatic discharge during powder weighing; FR coats protect against the flammability of organic solvents. |
| Respiratory | N95/P100 Particulate Mask (if outside hood) | Fume Hood (Face velocity 0.4–0.6 m/s) | Mitigates inhalation of aerosolized particulates (H335 hazard). Solvents require active vapor extraction. |
Operational Workflow & Handling Protocol
To ensure both personnel safety and experimental integrity, follow this step-by-step methodology for weighing and solubilizing the compound.
Step-by-Step Methodology:
-
Environmental Preparation: Conduct all open-container handling inside a certified chemical fume hood. Verify the face velocity is between 0.4 and 0.6 m/s. Ensure the workspace is entirely clear of incompatible reagents, such as strong oxidizers.
-
Static Mitigation: Fine amino acid powders can accumulate static charge, leading to sudden aerosolization and mass loss. Ground the analytical balance. Use a static-free weighing boat or a glass weighing funnel.
-
Transfer Protocol: Weigh the required mass carefully. Cap the weighing vessel before transferring it from the balance to the reaction flask to prevent micro-spills in the ambient lab environment.
-
Solubilization: Introduce the solvent (e.g., DMF) slowly down the interior side of the reaction vessel to minimize dust generation. Use magnetic stirring at a low RPM (100–200) until the solid is fully dissolved before increasing agitation.
Fig 1: Step-by-step operational workflow for handling 2-Formamido-3-methylpentanoic acid.
Spill Response & Disposal Plan
A self-validating safety system anticipates failures. The following protocols dictate immediate, logical action in the event of a spill.
Step-by-Step Spill Response:
-
Isolate & Assess: Evacuate the immediate vicinity if a large volume of solvent is involved. Determine if the spill consists of dry powder or a solvated mixture.
-
Dry Powder Spill:
-
Critical Rule: Do not dry sweep. Dry sweeping aerosolizes the irritant, drastically increasing inhalation risks.
-
Cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust.
-
Carefully wipe up the material and place it in a hazardous waste bag.
-
-
Solvated Spill (in DMSO/DMF):
-
Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads) over the liquid.
-
Allow 5–10 minutes for complete absorption.
-
Use a non-sparking scoop to transfer the saturated absorbent into a sealable, solvent-compatible waste container (e.g., high-density polyethylene, HDPE).
-
-
Decontamination: Wash the spill area with soap and water. Do not use strong solvents to clean the bench, as this may drive residual chemicals deeper into porous surfaces.
Fig 2: Logical decision tree for 2-Formamido-3-methylpentanoic acid spill response.
Disposal Plan:
-
Solid Waste: Dispose of unreacted powder, used weighing boats, and contaminated PPE in solid hazardous waste containers. Label strictly as "Non-hazardous organic solid waste - Irritant."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents like Dichloromethane were utilized in your specific workflow). Ensure the waste carboy is properly vented to prevent pressure buildup from solvent off-gassing.
References
-
Title: (2S,3S)-2-FORMAMIDO-3-METHYLPENTANOIC ACID | CAS - Matrix Fine Chemicals Source: Matrix Fine Chemicals URL: [Link]
-
Title: N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem - NIH Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids Source: ChemRxiv URL: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
